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  • Product: Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
  • CAS: 1352910-19-0

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Elucidation of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Foreword: The Importance of Unambiguous Structural Verification In the landscape of modern drug discovery and materials science, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure. Its derivatives are integra...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Importance of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure. Its derivatives are integral to numerous therapeutic agents, from antiallergic drugs to kinase inhibitors, owing to their unique electronic properties and rigid, drug-like conformation[1][2]. The precise arrangement of substituents on this core dictates its biological activity and physicochemical properties. Therefore, the unambiguous structural elucidation of novel derivatives, such as Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, is not merely a procedural step but the foundational pillar upon which all subsequent research—be it medicinal chemistry, pharmacology, or materials science—is built.

This guide provides a holistic, multi-technique workflow for the definitive structure determination of this target molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind the analytical choices, ensuring a self-validating and scientifically rigorous process.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

The structure elucidation of a novel chemical entity is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information. While one method might offer strong evidence, confidence in the final structure is achieved by integrating data from multiple, orthogonal techniques that corroborate one another. The workflow presented here begins with broad-stroke characterization and progressively moves to high-resolution, definitive analysis.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesized Product (Crude) Purification Purified Analyte Synthesis->Purification Chromatography MS Mass Spectrometry (HRMS) Establishes Molecular Formula Purification->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Purification->IR NMR NMR Spectroscopy (1D & 2D) Maps Atomic Connectivity Purification->NMR XRay Single-Crystal X-Ray Definitive 3D Structure MS->XRay IR->XRay NMR->XRay Confirmed Confirmed Structure: Methyl 5-aminopyrazolo [1,5-a]pyridine-3-carboxylate XRay->Confirmed

Figure 1: A strategic workflow for structure elucidation, progressing from initial analysis to definitive confirmation.

Mass Spectrometry: Confirming the Elemental Composition

The first and most fundamental question is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the ideal technique to answer this, providing an exact mass measurement that allows for the unambiguous determination of the elemental composition.

Causality: For a target molecule with the proposed formula C₉H₉N₃O₂, we must differentiate it from other potential isobaric combinations. Low-resolution MS would only provide the nominal mass (191 Da), which is insufficient. HRMS, with its high mass accuracy (typically <5 ppm), can distinguish the exact mass of our compound from other possibilities.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Use a positive ion ESI source. The mobile phase is typically a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 100-500.

  • Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Compare the experimentally measured exact mass to the theoretically calculated mass.

Data Presentation: Expected HRMS Data
Ion SpeciesProposed FormulaCalculated Exact MassObserved Mass Range (within 5 ppm)
[M+H]⁺[C₉H₁₀N₃O₂]⁺192.07675192.0758 - 192.0777

The observation of a mass peak within this narrow range provides high confidence in the elemental formula C₉H₉N₃O₂[3].

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and effective method for identifying key functional groups. This technique serves as a quick validation that the expected chemical architecture is present.

Causality: The presence of an amine (NH₂), an ester (C=O), and aromatic rings gives rise to characteristic absorption bands. The absence of any of these bands would immediately call the proposed structure into question. Conversely, their presence provides corroborating evidence.

Experimental Protocol: KBr Pellet or Attenuated Total Reflectance (ATR)
  • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Data Presentation: Key IR Absorptions
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale and References
Amine (N-H)Symmetric & Asymmetric Stretch3450 - 3300Typical for primary aromatic amines[4][5].
Aromatic (C-H)Stretch3100 - 3000Characteristic of sp² C-H bonds.
Ester (C=O)Stretch~1710Conjugation with the pyrazole ring may slightly lower the frequency from a typical saturated ester (~1735 cm⁻¹)[6].
Aromatic RingsC=C and C=N Stretch1620 - 1450Multiple bands are expected for the fused heterocyclic system[4].
Ester (C-O)Stretch1300 - 1150Corroborates the presence of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By mapping the connectivity of the carbon and proton skeleton, we can piece the puzzle together with high certainty. For Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving polar heterocyclic compounds and allows for the observation of exchangeable NH₂ protons[6][7][8]. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard experiments include ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

Proton LabelIntegrationMultiplicityApprox. δ (ppm)Justification
H21HSinglet (s)8.3 - 8.5Proton on electron-deficient pyrazole ring, adjacent to nitrogen[9].
H41HDoublet (d)7.4 - 7.6Pyridine proton adjacent to the bridgehead nitrogen.
H61HDoublet (d)6.8 - 7.0Pyridine proton ortho to the electron-donating NH₂ group, highly shielded.
H71HDoublet of Doublets (dd)7.2 - 7.4Pyridine proton coupled to both H4 and H6.
NH₂2HBroad Singlet (br s)5.5 - 6.5Exchangeable protons of the primary amine.
OCH₃3HSinglet (s)3.8 - 3.9Methyl ester protons.
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon LabelApprox. δ (ppm)Justification
C=O163 - 165Ester carbonyl carbon.
C5150 - 155Aromatic carbon bonded to the NH₂ group.
C8a145 - 150Bridgehead carbon of the pyridine ring.
C2140 - 145Pyrazole carbon, deshielded by two nitrogens[10].
C7125 - 130Aromatic CH carbon.
C3a120 - 125Bridgehead carbon of the pyrazole ring.
C4110 - 115Aromatic CH carbon.
C6105 - 110Aromatic CH carbon, shielded by the NH₂ group.
C395 - 100Pyrazole carbon attached to the ester group.
OCH₃51 - 53Methyl ester carbon.
2D NMR: Unambiguous Assignment through Correlation

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH). It will confirm the H4-H7-H6 spin system in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This allows for the definitive assignment of all CH carbons (C2, C4, C6, C7, and OCH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall scaffold. It shows correlations between protons and carbons over 2-3 bonds, connecting the fragments.

Figure 2: Key HMBC correlations confirming the connectivity of methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate.

Single-Crystal X-Ray Crystallography: The Gold Standard

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.

Causality: This technique is definitive. It not only confirms the atomic connectivity but also provides precise bond lengths, bond angles, and information on the planarity of the fused ring system. For pyrazolo[1,5-a]pyridine derivatives, X-ray analysis has been crucial for confirming structures and regioselectivity in their synthesis[7][11][12].

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality. Slow evaporation of a saturated solution is a common method. A solvent system should be screened (e.g., ethanol, ethyl acetate, or mixtures with hexane) to find conditions that promote slow, ordered crystal formation.

  • Mounting and Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data.

Conclusion: A Synthesis of Evidence

The structural elucidation of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a systematic process of evidence accumulation. HRMS establishes the correct molecular formula. IR spectroscopy confirms the presence of the required functional groups. An extensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, leaving little room for doubt. Finally, single-crystal X-ray crystallography provides the ultimate, unequivocal confirmation. By following this multi-technique, self-validating workflow, researchers can proceed with confidence, knowing that the molecular structure underpinning their work is soundly and rigorously established.

References

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.).
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • Terungwa, S. U., et al. (2024).
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • El-Dean, A. M. K., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]

  • Hussein, A. H. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Wang, Y., et al. (2019). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic & Biomolecular Chemistry. [Link]

  • Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • (PDF) Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • El-Dean, A. M. K., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]

  • Al-Trawneh, S. A., & Talele, T. T. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. [Link]

  • (PDF) Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (n.d.). ResearchGate. [Link]

  • Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. [Link]

  • (PDF) 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021). Organic Letters. [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (n.d.). Journal of Combinatorial Chemistry. [Link]

  • Zhang, X., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Kamal, A., & Nimbarte, V. D. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, S., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021). MDPI. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. [Link]

  • (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (n.d.). ResearchGate. [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021). ACS Publications. [Link]

  • Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (C9H9N3O2). (n.d.). PubChemLite. [Link]

  • methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate — Chemical Substance Information. (n.d.). chem-info.pp.u-tokyo.ac.jp. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]

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Exploratory

An In-depth Technical Guide to the Characterization and Application of 2,4-Dinitrophenylhydrazine (DNPH)

InChIKey: HORQAOAYAYGIBM-UHFFFAOYSA-N This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the characterization, synthesis, and application of 2,4-Din...

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Author: BenchChem Technical Support Team. Date: March 2026

InChIKey: HORQAOAYAYGIBM-UHFFFAOYSA-N

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the characterization, synthesis, and application of 2,4-Dinitrophenylhydrazine, a pivotal reagent in analytical chemistry.

Introduction and Core Concepts

2,4-Dinitrophenylhydrazine (DNPH) is an organic compound that is a substituted hydrazine.[1] It is a red to orange solid, typically supplied as a wet powder to mitigate its explosive hazard.[2] Commonly known as Brady's reagent, DNPH is a cornerstone in qualitative organic analysis for the detection of carbonyl functionalities in aldehydes and ketones.[3][4] This application, first developed by Brady and Elsmie, remains a fundamental technique in instructional and analytical chemistry laboratories.[1] The reaction of DNPH with an aldehyde or ketone yields a characteristic yellow, orange, or red precipitate known as a dinitrophenylhydrazone, providing a clear visual confirmation of the carbonyl group.[2][5] The distinct melting points of these hydrazone derivatives further facilitate the identification of the original carbonyl compound.[1]

Beyond its role in qualitative analysis, DNPH has been utilized in the detection of protein carbonyls and in monitoring air pollutants like formaldehyde.[4][6] Its reactivity is selective for aldehydes and ketones; it does not react with other carbonyl-containing functional groups such as carboxylic acids, amides, and esters due to resonance-associated stability in these latter groups.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Dinitrophenylhydrazine is essential for its safe handling, storage, and effective application in experimental protocols.

PropertyValueSource(s)
Molecular Formula C₆H₆N₄O₄[7][8]
Molecular Weight 198.14 g/mol [7][9]
Appearance Red to orange crystalline solid[2][3]
Melting Point 197-202 °C (decomposes)[1][9]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and ether.[3]
Stability Stable when wet, but explosive when dry. Sensitive to shock and friction.[9]
InChIKey HORQAOAYAYGIBM-UHFFFAOYSA-N[3][7][8][9][10]
CAS Number 119-26-6[7][8]

Synthesis of 2,4-Dinitrophenylhydrazine

The synthesis of 2,4-Dinitrophenylhydrazine is a well-established laboratory procedure, typically achieved through the reaction of hydrazine with 2,4-dinitrochlorobenzene.[1][4] The presence of two nitro groups on the benzene ring activates the aryl chloride for nucleophilic aromatic substitution by hydrazine.[4]

Synthetic Workflow Diagram

G hydrazine Hydrazine reaction Nucleophilic Aromatic Substitution hydrazine->reaction dinitrochlorobenzene 2,4-Dinitrochlorobenzene dinitrochlorobenzene->reaction dnph 2,4-Dinitrophenylhydrazine reaction->dnph hcl HCl (byproduct) reaction->hcl

Caption: Synthesis of 2,4-Dinitrophenylhydrazine.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 2,4-Dinitrophenylhydrazine.[10]

Materials:

  • 2,4-Dinitrochlorobenzene

  • Hydrazine hydrate or hydrazine sulfate

  • Ethanol

  • Reflux apparatus with a stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve 0.25 moles of 2,4-dinitrochlorobenzene in 250 mL of ethanol in a 1-liter flask equipped with a stirrer and reflux condenser.

  • Carefully add a solution containing an equimolar amount of hydrazine.

  • Heat the mixture to reflux with constant stirring for one hour. The product will begin to separate within the first ten minutes.

  • After the reflux period, cool the mixture thoroughly in an ice bath to maximize precipitation.

  • Filter the crude product using a Büchner funnel and wash the collected solid sequentially with 50 mL of warm ethanol (approximately 60°C) to remove any unreacted 2,4-dinitrochlorobenzene, followed by a wash with 50 mL of hot water.

  • The resulting solid is 2,4-Dinitrophenylhydrazine, which can be further purified by recrystallization from a suitable solvent like n-butyl alcohol if necessary.

Applications in Carbonyl Compound Characterization (Brady's Test)

The primary application of 2,4-Dinitrophenylhydrazine is in the qualitative detection and identification of aldehydes and ketones through a condensation reaction that forms a 2,4-dinitrophenylhydrazone.[11][12] This reaction is also classified as an addition-elimination reaction.[1]

Reaction Mechanism Diagram

G carbonyl Aldehyde or Ketone (RR'C=O) nucleophilic_addition Nucleophilic Addition of -NH2 to C=O carbonyl->nucleophilic_addition dnph 2,4-Dinitrophenylhydrazine dnph->nucleophilic_addition intermediate Unstable Intermediate nucleophilic_addition->intermediate elimination Elimination of Water (H2O) intermediate->elimination hydrazone 2,4-Dinitrophenylhydrazone (Precipitate) elimination->hydrazone water Water (H2O) elimination->water

Caption: Mechanism of Brady's Test.

Experimental Protocol for Brady's Test

This protocol outlines the procedure for the detection and identification of an aldehyde or ketone.[5][11]

Materials:

  • Brady's reagent (a solution of 2,4-Dinitrophenylhydrazine in methanol and concentrated sulfuric acid)

  • Test sample suspected of containing an aldehyde or ketone

  • Solvent for the test sample (e.g., ethanol)

  • Test tubes

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Melting point apparatus

Procedure:

  • Preparation: Dissolve a small amount of the test sample in a suitable solvent like ethanol.

  • Reaction: Add a few drops of the dissolved sample to a test tube containing 1-2 mL of Brady's reagent.

  • Observation: Agitate the mixture and observe for the formation of a precipitate. A yellow, orange, or red precipitate indicates a positive test for an aldehyde or ketone.[5] Aromatic carbonyls tend to produce redder precipitates, while aliphatic carbonyls yield more yellow-colored solids.[2]

  • Isolation and Purification: If a precipitate forms, collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove impurities.

  • Recrystallization: Purify the dinitrophenylhydrazone derivative by recrystallizing from a minimal amount of a hot solvent mixture, such as ethanol and water.[12] Allow the solution to cool slowly to obtain pure crystals.

  • Characterization: After drying the purified crystals, determine their melting point using a calibrated melting point apparatus. Compare the observed melting point with literature values for known 2,4-dinitrophenylhydrazones to identify the original aldehyde or ketone.[11]

Safety and Handling

2,4-Dinitrophenylhydrazine is a hazardous substance that requires careful handling and storage.

  • Flammability: It is a flammable solid.[13] Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Explosive Hazard: Dry 2,4-Dinitrophenylhydrazine is an explosive and is sensitive to shock and friction.[2] It is crucial to keep it wetted with water during storage.[7]

  • Toxicity: It is harmful if swallowed.[13] Inhalation or absorption through the skin may also be harmful.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety glasses or goggles, and a lab coat when handling this chemical.[7]

  • First Aid:

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

    • In case of skin contact: Brush off loose particles and rinse the skin with plenty of water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]

    • If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[9]

  • Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations. This should be handled by a licensed disposal company.[9]

References

  • Chemos GmbH & Co. KG. (2023, April 20).
  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine.
  • GeeksforGeeks. (2025, July 23). 2,4-Dinitrophenylhydrazine.
  • Aldrich. (2013, September 26).
  • Wikidata. (2025, October 24). 2,4-dinitrophenylhydrazine.
  • chemeurope.com. (n.d.). 2,4-Dinitrophenylhydrazine.
  • ChemicalBook. (2026, January 13). 2,4-Dinitrophenylhydrazine Chemical Properties, Uses, Production.
  • Central Drug House (P) Ltd. (n.d.).
  • Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine.
  • BenchChem. (2025, December).
  • Allen. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine).
  • Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses.
  • IJRPC. (2012). REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT.

Sources

Foundational

A Technical Guide to the Predicted Spectral Characteristics of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Abstract This technical guide provides a detailed prediction of the spectral data for Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (C₉H₉N₃O₂), a heterocyclic compound of interest in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed prediction of the spectral data for Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (C₉H₉N₃O₂), a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine scaffold is a recognized "drug-like" moiety found in various clinically investigated agents[1]. Accurate spectral characterization is a cornerstone of chemical synthesis and drug discovery, enabling unambiguous structural confirmation and purity assessment. In the absence of direct experimental data for this specific molecule[2], this guide synthesizes information from structurally related analogs and established spectroscopic principles to provide a robust, predictive analysis for researchers. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, complete with detailed protocols for experimental validation.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, we anticipate a spectrum revealing distinct signals for the aromatic, amino, and methyl ester protons. The positioning of the electron-donating amino group at the C5 position is expected to exert a significant shielding effect on adjacent protons, namely H4 and H6.

Predicted Chemical Shifts (δ) in DMSO-d₆:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale and Comparative Insights
H2~8.2 - 8.5Singlet (s)1HThe proton on the pyrazole ring is typically found in this downfield region due to the influence of the adjacent nitrogen atoms. In similar pyrazolo[1,5-a]pyrimidine systems, this proton appears around δ 8.50[3][4].
H4~6.5 - 6.8Doublet (d)1HThe strong electron-donating effect of the C5-NH₂ group will significantly shield this proton, shifting it upfield.
H6~6.9 - 7.2Doublet of doublets (dd)1HThis proton will be influenced by the C5-NH₂ group and coupling to H7. Its chemical shift is expected to be moderately upfield compared to the unsubstituted parent heterocycle[5].
H7~7.8 - 8.1Doublet (d)1HBeing further from the amino group, H7 is expected to be the most deshielded of the pyridine ring protons.
NH₂~5.5 - 6.5Broad Singlet (br s)2HAmino group protons are typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent. Their signals are D₂O exchangeable[6][7]. In related amino-pyrazolo[1,5-a]pyridine structures, these signals appear in this range[8].
OCH₃~3.8 - 3.9Singlet (s)3HMethyl ester protons consistently appear in this region as a sharp singlet. Data from numerous pyrazolo[1,5-a]pyridine esters confirm this assignment[8][9].
Experimental Protocol for ¹H NMR Data Acquisition

A robust and self-validating protocol is essential for obtaining high-quality NMR data.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes many heterocyclic compounds and its residual proton signal (at ~2.50 ppm) does not typically overlap with signals of interest.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex coupling patterns in the aromatic region.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire data using a 30-degree pulse angle with a relaxation delay of 2 seconds to ensure proper T1 relaxation for all protons.

    • Co-add a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum manually.

  • Validation: Calibrate the spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm. Integrate all signals and verify that the ratios correspond to the number of protons in the proposed structure.

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted Chemical Shifts (δ) in DMSO-d₆:

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale and Comparative Insights
C=O (Ester)~162 - 165The carbonyl carbon of the ester group is expected in this characteristic downfield region[3][4].
C5~150 - 155The carbon directly attached to the amino group (ipso-carbon) will be significantly deshielded.
C8a~145 - 148This is a quaternary bridgehead carbon, typically found in the downfield aromatic region.
C7~140 - 144This CH carbon is part of the pyridine ring system.
C2~138 - 142This CH carbon is part of the pyrazole ring. In the parent pyrazole, C3/C5 appears at δ 134.6[10]. Substitution will alter this.
C3a~128 - 132The second quaternary bridgehead carbon.
C6~110 - 114This CH carbon is expected to be shielded by the adjacent C5-NH₂ group.
C4~105 - 109The C4 carbon is also expected to be significantly shielded by the C5-NH₂ group.
C3~98 - 102This carbon is highly shielded due to its position in the pyrazole ring and its attachment to the electron-withdrawing ester group. Similar carbons in related systems appear in this region[3][4].
OCH₃~51 - 53The methyl ester carbon is consistently found in this upfield region[8][9].
Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample and Instrument: Use the same sample prepared for ¹H NMR analysis on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of ~100 MHz.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms.

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a minimum of 1024 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Validation: Process the FID with a line broadening of 1-2 Hz. Calibrate the spectrum using the DMSO-d₆ solvent peak, which appears as a multiplet centered at δ 39.52 ppm. Confirm the presence of the expected number of carbon signals.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is a powerful tool for identifying functional groups. The spectrum is a plot of absorbed infrared radiation versus wavenumber (cm⁻¹).

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale and Comparative Insights
3450 - 3300Primary Amine (N-H)Asymmetric & Symmetric StretchA primary amine will characteristically show two distinct bands in this region. This is a hallmark of amino-substituted heterocycles[7][8][11].
~1715Ester (C=O)StretchA strong, sharp absorption band is expected for the carbonyl group of the methyl ester, conjugated with the pyrazole ring[8].
1640 - 1550Aromatic Rings (C=C/C=N)StretchMultiple bands of variable intensity are expected in this region, corresponding to the vibrations of the fused pyrazolo[1,5-a]pyridine ring system.
~1250Ester (C-O)StretchA strong band corresponding to the C-O single bond stretch of the ester is anticipated in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan. No further processing is usually necessary.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecular ion.

Predicted Mass-to-Charge Ratios (m/z):

m/z ValueIonRationale
192.08[M+H]⁺The protonated molecular ion. The exact mass for C₉H₁₀N₃O₂⁺ is 192.0767. High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.
191.07[M]⁺The molecular ion peak, which may be observed depending on the ionization technique. The exact mass for C₉H₉N₃O₂ is 191.0695.
160.07[M-OCH₃]⁺A likely fragment resulting from the loss of the methoxy radical from the ester group.
133.06[M-COOCH₃]⁺A significant fragment corresponding to the loss of the entire carbomethoxy group.
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. The LC system can be used to confirm sample purity before introduction into the mass spectrometer.

  • Acquisition Parameters (Positive Ion Mode):

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution directly or via the LC system at a flow rate of 5-10 µL/min.

    • Set the mass analyzer (e.g., Quadrupole or Time-of-Flight) to scan a range of m/z 50 to 500.

  • Data Analysis: Identify the base peak and the molecular ion peak ([M+H]⁺). If using a high-resolution instrument (e.g., TOF or Orbitrap), compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Integrated Characterization Workflow

The confirmation of the structure of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate requires an integrated approach where data from all spectroscopic techniques are correlated.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Correlation & Confirmation Sample Purified Compound NMR 1H & 13C NMR (Proton/Carbon Skeleton) Sample->NMR IR FT-IR (Functional Groups) Sample->IR MS HRMS (Molecular Formula) Sample->MS Analysis Correlated Data Analysis NMR->Analysis Chemical Shifts Coupling Constants IR->Analysis Vibrational Frequencies MS->Analysis Exact Mass Fragmentation Confirmation Unambiguous Structure Confirmation Analysis->Confirmation

Caption: Integrated workflow for spectroscopic characterization.

References

  • Abdel-Wahab, B.F., et al. (2021). Synthesis and Biological Activities of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molecules. Available at: [Link]

  • Samanta, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O₂-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]

  • El-Sayed, M.S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Hassan, A.S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. Available at: [Link]

  • Wang, H., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available at: [Link]

  • PubChem. Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Hassan, A.S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Wang, A., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hassan, A.S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. Available at: [Link]

  • de Oliveira, H.C.A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]

  • Semantic Scholar. Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones Exp. Available at: [Link]

  • Maslov, M.A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]

  • Maslov, M.A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. National Library of Medicine. Available at: [Link]

  • Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • Chembase. methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate — Chemical Substance Information. Available at: [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]

  • Mohareb, R.M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Reich, H.J. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Gaber, A.A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubChem. Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • The Distant Reader. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Available at: [Link]

  • Guchhait, G., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Adiwish, W.M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The pyrazolo[1,5-a]pyridine scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for novel antitubercular agents, kinase inhibitors, and anti-thromboembolic drugs[1],[2],[3]. Specifically, Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352910-19-0)[4],[5] is a critical synthetic intermediate. The primary amine at the 5-position allows for divergent functionalization (e.g., amide coupling, Buchwald-Hartwig amination), while the methyl ester at the 3-position serves as a handle for subsequent saponification and derivatization into carboxamides[1],[2].

Causality in Synthetic Design: Direct electrophilic amination or halogenation of the intact pyrazolo[1,5-a]pyridine core often suffers from poor regioselectivity[6]. To circumvent this, the most robust strategy is a de novo construction of the bicyclic core via the 1,3-dipolar cycloaddition of an N -aminopyridinium ylide with an electron-deficient alkyne[1],[6]. To synthesize the 5-amino derivative, the starting material must be 4-aminopyridine. However, the highly nucleophilic exocyclic amine of 4-aminopyridine will competitively react with electrophilic N -aminating agents. To enforce chemoselectivity, the exocyclic amine is transiently masked using a tert-butyloxycarbonyl (Boc) protecting group, directing amination exclusively to the endocyclic pyridine nitrogen.

Retrosynthetic Strategy & Pathway Design

The synthesis is executed in four highly controlled stages:

  • Protection: Chemoselective masking of the exocyclic amine.

  • N-Amination: Electrophilic activation of the pyridine nitrogen.

  • Cycloaddition: Base-mediated ylide generation and regioselective [3+2] cycloaddition.

  • Deprotection: Acidic cleavage of the Boc group without hydrolyzing the methyl ester.

SynthesisWorkflow A 4-Aminopyridine B tert-Butyl pyridin-4-ylcarbamate (Boc Protection) A->B Boc2O, DMAP DCM, RT C 1-Amino-4-(Boc-amino) pyridin-1-ium salt (N-Amination) B->C MSH, DCM, 0°C D Methyl 5-(Boc-amino)pyrazolo [1,5-a]pyridine-3-carboxylate (Cycloaddition) C->D Methyl propiolate K2CO3, DMF, RT E Methyl 5-aminopyrazolo [1,5-a]pyridine-3-carboxylate (Deprotection) D->E TFA, DCM, RT

Figure 1. Four-step synthetic workflow utilizing Boc-protection for chemoselectivity.

Reagents, Materials, and Equipment

  • Core Reagents: 4-Aminopyridine, Di-tert-butyl dicarbonate (Boc 2​ O), O -(Mesitylsulfonyl)hydroxylamine (MSH) or O -(2,4-dinitrophenyl)hydroxylamine (DPH)[1], Methyl propiolate.

  • Solvents & Catalysts: Dichloromethane (DCM), N,N -Dimethylformamide (DMF), Triethylamine (Et 3​ N), 4-Dimethylaminopyridine (DMAP), Trifluoroacetic acid (TFA), Potassium carbonate (K 2​ CO 3​ ).

  • Equipment: 500 mL round-bottom flasks, magnetic stirrer, rotary evaporator, LC-MS (ESI), NMR Spectrometer (400 MHz).

Step-by-Step Experimental Protocols

Note: The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the Validation Checkpoint criteria are met.

Step 1: Synthesis of tert-Butyl pyridin-4-ylcarbamate
  • Reaction: Suspend 4-aminopyridine (10.0 g, 106 mmol) in anhydrous DCM (150 mL). Add Et 3​ N (17.7 mL, 127 mmol) and DMAP (1.3 g, 10.6 mmol).

  • Addition: Cool the mixture to 0 °C in an ice bath. Add Boc 2​ O (25.4 g, 116 mmol) dropwise over 30 minutes.

  • Stirring: Remove the ice bath and stir at room temperature (RT) for 12 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (EtOAc/Hexanes 1:1) should show complete consumption of 4-aminopyridine (Rf = 0.1) and a new UV-active spot (Rf = 0.5). LC-MS: m/z 195.1 [M+H] + .

Step 2: Electrophilic N-Amination

Caution: MSH is a highly reactive, potentially shock-sensitive reagent. Handle with care behind a blast shield, or substitute with the more stable DPH if necessary[1],[6].

  • Reaction: Dissolve tert-butyl pyridin-4-ylcarbamate (15.0 g, 77 mmol) in anhydrous DCM (100 mL) and cool to 0 °C.

  • Amination: Add a freshly prepared solution of MSH (18.2 g, 85 mmol) in DCM (50 mL) dropwise.

  • Precipitation: Stir at 0 °C for 2 hours. The N -aminopyridinium mesitylenesulfonate salt will begin to precipitate. Add diethyl ether (150 mL) to maximize precipitation.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Validation Checkpoint: The resulting white/pale-yellow solid should be highly polar. LC-MS (ESI+): m/z 210.1 [M] + (cation mass).

Step 3: 1,3-Dipolar Cycloaddition
  • Ylide Formation: Suspend the N -aminopyridinium salt (20.0 g, ~48 mmol) in anhydrous DMF (100 mL). Add finely powdered K 2​ CO 3​ (13.3 g, 96 mmol).

  • Cycloaddition: Add methyl propiolate (6.0 g, 72 mmol) dropwise.

  • Aromatization: Stir the reaction mixture at RT open to the atmosphere for 16 hours. The atmospheric oxygen acts as the terminal oxidant to drive the aromatization of the initial dihydropyrazolo-pyridine cycloadduct[1],[7].

  • Workup: Dilute with water (300 mL) and extract with EtOAc (3 × 150 mL). Wash the combined organics with LiCl (5% aq, 3 × 100 mL) to remove DMF, dry, and concentrate. Purify via flash chromatography.

  • Validation Checkpoint: LC-MS: m/z 292.1 [M+H] + . 1 H NMR should show a characteristic singlet around δ 8.3 ppm (pyrazole C2-H), confirming the regioselective placement of the ester at C3.

Step 4: Chemoselective Deprotection
  • Reaction: Dissolve Methyl 5-(Boc-amino)pyrazolo[1,5-a]pyridine-3-carboxylate (10.0 g, 34 mmol) in DCM (50 mL).

  • Cleavage: Add TFA (20 mL) dropwise at RT. Stir for 2 hours.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in EtOAc (100 mL) and carefully neutralize with saturated aqueous NaHCO 3​ until pH ~8.

  • Isolation: Separate the organic layer, extract the aqueous layer once more with EtOAc, dry the combined organics over Na 2​ SO 4​ , and concentrate to yield the final product.

  • Validation Checkpoint: LC-MS: m/z 192.0 [M+H] + . The disappearance of the massive singlet at δ 1.50 ppm (Boc group) in NMR confirms complete deprotection.

Mechanistic Deep-Dive: Regioselectivity of the Cycloaddition

The regioselectivity of the [3+2] cycloaddition is governed by the electronic polarization of the reacting species. The N -aminopyridinium ylide features a highly nucleophilic nitrogen atom. Methyl propiolate is an electron-deficient alkyne; its terminal carbon (β to the ester) is the most electrophilic site. The ylide nitrogen attacks this terminal carbon, while the α-carbon of the alkyne closes the ring at the pyridine C2 position. This exclusively yields the 3-carboxylate derivative[1],[6].

Mechanism A N-Aminopyridinium Salt B N-Aminopyridinium Ylide (Active Dipole) A->B Base (-H+) C [3+2] Cycloadduct (Dihydropyrazolo-pyridine) B->C Methyl propiolate (Cycloaddition) D Aromatized Core (Pyrazolo[1,5-a]pyridine) C->D Air Oxidation (-2H)

Figure 2. Mechanistic sequence of the 1,3-dipolar cycloaddition and aromatization.

Analytical Characterization & Data Interpretation

To ensure the structural integrity of the synthesized Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, cross-reference your analytical data against the expected values summarized in Table 1.

Table 1: Quantitative Data & Analytical Expected Values

Analytical MethodTarget Signal / MarkerDiagnostic Interpretation
1 H NMR (DMSO- d6​ ) δ 8.40 (d, J = 7.5 Hz, 1H)Pyridine C7-H (adjacent to bridgehead N); confirms core formation[8].
1 H NMR (DMSO- d6​ ) δ 8.25 (s, 1H)Pyrazole C2-H; confirms regioselective ester placement at C3.
1 H NMR (DMSO- d6​ ) δ 6.00 (br s, 2H)Primary amine (-NH 2​ ) protons; exchangeable with D 2​ O.
1 H NMR (DMSO- d6​ ) δ 3.80 (s, 3H)Methyl ester (-OCH 3​ ) protons.
13 C NMR (DMSO- d6​ ) δ ~163.5Carbonyl carbon (C=O) of the intact methyl ester.
LC-MS (ESI+) m/z 192.0 [M+H] + Confirms exact mass of the fully deprotected product (C 9​ H 9​ N 3​ O 2​ )[9].
TLC (DCM/MeOH 9:1) R f​ ≈ 0.35UV-active spot; turns yellow/brown with ninhydrin stain (primary amine).

Troubleshooting & Yield Optimization

  • Low Yield in Cycloaddition: If the yield of Step 3 is low, it is often due to incomplete aromatization of the intermediate dihydropyrazolo-pyridine. Solution: Ensure the reaction is vigorously stirred open to the air. In stubborn cases, the addition of a mild oxidant like MnO 2​ (1.0 eq) can force aromatization.

  • Ester Hydrolysis during Deprotection: Using basic hydrolysis (e.g., NaOH/MeOH) to remove an acetamide protecting group will inevitably saponify the methyl ester at C3. Solution: This is precisely why the protocol utilizes a Boc protecting group. The acidic cleavage via TFA is entirely orthogonal to the methyl ester, preserving it with 100% chemoselectivity.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters (ACS Publications) URL:[Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents Source: European Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (Compound Summary) Source: PubChem URL:[Link]

Sources

Application

Application Note: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides via N-Amination and 1,3-Bipolar Cycloaddition

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Discovery and Optimization of Novel Antitubercular Agents Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Discovery and Optimization of Novel Antitubercular Agents

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with distinct mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged pharmacophore in this space, offering excellent geometric and electronic properties for target binding [1].

This application note details a robust, field-proven synthetic route to pyrazolo[1,5-a]pyridine-3-carboxamides. The core methodology relies on the N-amination of substituted pyridines followed by a [3+2] 1,3-bipolar cycloaddition . By mastering this sequence, drug development professionals can efficiently execute scaffold-hopping strategies to generate libraries of highly potent, bioavailable N-heterocycles.

Mechanistic Rationale & Causality

To successfully execute this synthesis, one must understand the causality behind the reagent selection and the transient intermediates formed during the reaction.

The Role of the Aminating Agent

Pyridine derivatives are inherently nucleophilic at the nitrogen atom. To construct the pyrazole ring, we must first append a nitrogen atom to the pyridine core. This requires an electrophilic nitrogen source . Historically, O-(mesitylenesulfonyl)hydroxylamine (MSH) was the reagent of choice due to its high reactivity. However, MSH possesses high-energy functional groups and is notoriously explosive under certain conditions[2]. As a self-validating and safer alternative, O-(2,4-dinitrophenyl)hydroxylamine (DNPH) is highly recommended. DNPH provides excellent aminating efficiency without the severe thermal instability associated with MSH[3].

In Situ Ylide Formation and [3+2] Cycloaddition

Once the N-aminopyridinium salt is isolated, it is subjected to basic conditions (e.g., K₂CO₃) in the presence of a dipolarophile (ethyl propiolate). The base deprotonates the N-amino group, generating an N-iminopyridinium ylide . This ylide acts as a transient 1,3-dipole. It undergoes a concerted [3+2] cycloaddition with the alkyne of ethyl propiolate. The initial cycloadduct rapidly undergoes spontaneous aromatization (often driven by the loss of hydrogen or a leaving group) to yield the thermodynamically stable pyrazolo[1,5-a]pyridine core.

Mechanism A Substituted Pyridine (Nucleophile) C N-Aminopyridinium Salt (Intermediate) A->C N-Amination B Aminating Agent (MSH or DNPH) B->C Electrophilic N D N-Iminopyridinium Ylide (1,3-Dipole) C->D Base (-H+) F Pyrazolo[1,5-a]pyridine (Fused Core) D->F [3+2] Cycloaddition E Ethyl Propiolate (Dipolarophile) E->F Reacts with Ylide

Mechanistic pathway of N-amination followed by [3+2] cycloaddition to form the fused core.

Quantitative Data: Scaffold Hopping in Anti-TB Drug Design

The utility of this synthetic route is best demonstrated by its application in generating antitubercular agents. By utilizing the 1,3-bipolar cycloaddition to establish the core, researchers can easily diversify the C3-carboxamide position during the final amidation step.

As demonstrated in recent medicinal chemistry efforts [1][4], substituting the terminal side chain with heterodiaryl groups drastically improves the Minimum Inhibitory Concentration (MIC) against the M. tuberculosis H37Rv strain, outperforming standard-of-care drugs like Isoniazid.

Table 1: SAR of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against M. tuberculosis H37Rv

CompoundR¹ (Core)R² (Amide Side Chain)MIC (µg/mL)Relative Efficacy
Lead (5) 2-MeBenzyl-Baseline
6i 2-Me4-(3-pyridyl)benzyl0.053High
6j 2-Me4-(2-pyridyl)benzyl< 0.002Exceptional
6l 2-Me4-(2-thienyl)benzyl< 0.002Exceptional
Isoniazid (INH) ControlControl0.025 - 0.05Standard
Bedaquiline ControlControl0.03Standard

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Safety Considerations

If utilizing MSH: MSH is synthesized from ethyl O-(mesitylsulfonyl)acetohydroxamate. It is shock-sensitive and can detonate if heated above 140°C or stored improperly [2]. Always use a blast shield and handle with plastic spatulas. Recommendation: Use DNPH [3] for standard library synthesis to mitigate explosion risks while maintaining high yields.

Step 1: N-Amination of Substituted Pyridine

Objective: Convert the pyridine starting material into an electrophilic N-aminopyridinium salt.

  • Preparation: Dissolve the substituted pyridine (1.0 equiv, e.g., 2,6-lutidine) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Addition: Portion-wise, add DNPH (1.1 equiv) over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The product lacks a neutral mass but will appear as the distinct [M]⁺ cation of the N-aminopyridinium species.

  • Isolation: Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the N-aminopyridinium salt. Filter and dry under high vacuum.

Step 2: 1,3-Bipolar Cycloaddition

Objective: Construct the bicyclic pyrazolo[1,5-a]pyridine-3-carboxylate core.

  • Preparation: Suspend the N-aminopyridinium salt (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Ylide Generation: Add anhydrous K₂CO₃ (2.0 equiv). The mixture will visibly darken, indicating the deprotonation and formation of the transient N-iminopyridinium ylide.

  • Cycloaddition: Dropwise, add ethyl propiolate (1.5 equiv). Stir the reaction vigorously at room temperature for 24 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc, 3:1). The highly conjugated pyrazolo[1,5-a]pyridine core will be intensely UV-active (254 nm).

  • Workup: Quench with water and extract 3x with ethyl acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 3 & 4: Saponification and Final Amidation

Objective: Hydrolyze the ester and couple the target amine to finalize the drug candidate.

  • Saponification: Dissolve the ethyl ester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at 50°C for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the carboxylic acid. Filter and dry.

  • Amidation: Dissolve the carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester.

  • Coupling: Add the desired primary amine (e.g., 4-(2-pyridyl)benzylamine for compound 6j ) (1.1 equiv). Stir for 12 hours at room temperature.

  • Final Validation: Confirm the target mass via High-Resolution Mass Spectrometry (HRMS) and purity (>95%) via HPLC before biological evaluation.

Workflow S1 Step 1: N-Amination Reagent: DNPH / MSH Temp: 0°C to RT Time: 12h S2 Step 2: Cycloaddition Reagent: Ethyl Propiolate, Base Solvent: DMF/K2CO3 Time: 24h S1->S2 S3 Step 3: Saponification Reagent: LiOH or NaOH Solvent: THF/H2O Time: 4h S2->S3 S4 Step 4: Amidation Reagent: Amine, HATU, DIPEA Solvent: DMF Time: 12h S3->S4

Step-by-step experimental workflow for synthesizing Pyrazolo[1,5-a]pyridine-3-carboxamides.

References

  • Tang, J., et al. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters, 2015, 6(7), 814-818. Available at:[Link]

  • Mendiola, J., et al. "Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine." Organic Process Research & Development, 2009, 13(2), 263–267. Available at:[Link]

  • Legault, C., et al. "Highly Efficient Synthesis of O-(2,4-dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-benzoyliminopyridinium Ylides." Journal of Organic Chemistry, 2003, 68(18), 7119-7122. Available at:[Link]

  • Lu, X. Y., et al. "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." ACS Medicinal Chemistry Letters, 2019. Available at:[Link]

Method

Application Note: A Comprehensive Guide to the Amidation of Pyrazolo[1,5-a]pyridine-3-carboxylic Acids

Introduction: The Significance of Pyrazolo[1,5-a]pyridine-3-carboxamides The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique three-dimensional co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyridine-3-carboxamides

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique three-dimensional conformation and electronic properties have made it a cornerstone for the development of novel therapeutics.[1] Derivatives of this core structure have shown remarkable potential as protein kinase inhibitors for cancer therapy, antagonists for neuropeptide receptors, and potent agents against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2][3][4]

The transformation of pyrazolo[1,5-a]pyridine-3-carboxylic acids into their corresponding carboxamides is a critical synthetic step. This amidation reaction introduces a key pharmacophoric element and provides a versatile handle for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The resulting carboxamides have been identified as potent PI3Kγ/δ inhibitors for cancer immunotherapy and promising antitubercular agents, highlighting the importance of robust and efficient amidation protocols.[5][6][7] This guide provides a detailed examination of the reaction mechanism, a comparative analysis of common coupling reagents, a step-by-step experimental protocol, and a troubleshooting guide for this pivotal transformation.

Reaction Overview and Mechanism

The amidation of a carboxylic acid with an amine to form an amide bond is not a spontaneous process. It requires the "activation" of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine. This is achieved using a coupling reagent.

The general transformation is as follows:

Mechanism of Action with Aminium-Based Coupling Reagents (e.g., HATU):

Amide bond formation is a cornerstone of synthesis, and modern coupling reagents have been developed to ensure high efficiency and minimize side reactions like racemization.[8] The most common and effective reagents for this transformation are based on the formation of highly reactive intermediates.

  • Activation of the Carboxylic Acid: The coupling reagent, for example, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), reacts with the pyrazolo[1,5-a]pyridine-3-carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA). This forms a highly reactive O-acylisourea intermediate.

  • Formation of the Active Ester: The O-acylisourea intermediate rapidly rearranges to form a more stable and highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The azabenzotriazole component makes HATU particularly effective, as it accelerates the coupling and suppresses racemization.[9]

  • Nucleophilic Attack: The primary or secondary amine attacks the carbonyl carbon of the active ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the HOAt leaving group and forming the stable amide bond. The liberated HOAt and the tetramethylurea byproduct are typically removed during aqueous workup or chromatography.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for the success of the amidation reaction.[10] Several classes of reagents are available, each with distinct advantages and disadvantages.

Coupling ReagentStructure/ClassRecommended BaseTypical SolventAdvantagesDisadvantages
HATU Aminium SaltDIPEA, Et₃NDMF, DCM, THFHigh reactivity, fast reaction times, low racemization, suitable for hindered substrates.[2][9]Higher cost, generates urea byproduct.
HBTU / TBTU Aminium SaltDIPEA, Et₃NDMF, DCMVery efficient, well-established, less expensive than HATU.[9][10]Slightly less effective at preventing racemization compared to HATU; excess reagent can cap unreacted amines.[9]
EDC·HCl (EDC)Carbodiimide(Often used with HOBt) DIPEA, DMAP (cat.)DCM, DMF, WaterWater-soluble byproduct is easily removed by aqueous workup, good for biological applications.[9]Can lead to racemization without an additive like HOBt; byproduct can be difficult to remove in non-aqueous systems.[9]
DCC / DIC Carbodiimide(Often used with HOBt)DCM, THFInexpensive and effective.[10]Forms an insoluble dicyclohexylurea (DCU) byproduct that requires filtration; DIC forms a more soluble byproduct, better for solid-phase synthesis.[9]
Boric Acid Lewis AcidNoneToluene (with azeotropic water removal)"Green," inexpensive catalyst; avoids stoichiometric activating agents and byproducts.[11]Requires high temperatures (reflux); scope may be limited for sensitive or complex substrates.[11]

Detailed Experimental Protocol: HATU-Mediated Amidation

This protocol provides a robust and generally applicable method for the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids using HATU, a highly efficient coupling reagent.[2]

Materials and Equipment:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivative (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

  • Thin-Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM or DMF to dissolve the starting material (concentration typically 0.1-0.2 M). Stir the solution at room temperature.

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and finally, DIPEA (2.0 eq) sequentially.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC by observing the consumption of the starting carboxylic acid. Reactions are typically complete within 2-16 hours.[2]

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazolo[1,5-a]pyridine-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow Visualization

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Carboxylic Acid (1.0 eq) - Amine (1.1 eq) - HATU (1.2 eq) setup Setup Flask (Inert Atmosphere) reagents->setup dissolve Dissolve Acid in Anhydrous Solvent setup->dissolve add_reagents Add Amine, HATU, and DIPEA dissolve->add_reagents stir Stir at Room Temp (2-16 h) add_reagents->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup (NaHCO₃, H₂O, Brine) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry chromatography Silica Gel Chromatography dry->chromatography characterize Characterize Product (NMR, LC-MS) chromatography->characterize

Caption: Workflow for HATU-mediated amidation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Conversion - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Sterically hindered amine or acid.- Low quality/wet solvent.- Use fresh, high-quality HATU.- Increase the amount of DIPEA to 3.0 eq.- Increase reaction time and/or gently heat (40-50 °C).- Ensure all solvents are anhydrous.
Formation of Side Products - Racemization of chiral centers.- Side reaction with other functional groups.- Excess coupling reagent capping the amine.- Use HATU or include an additive like HOBt if using a carbodiimide.- Protect sensitive functional groups if necessary.- Use the recommended stoichiometry; do not use a large excess of the coupling reagent.
Difficult Purification - Urea byproduct co-elutes with the product.- Product is very polar.- If using EDC, ensure thorough aqueous workup to remove the water-soluble urea. If using DCC, ensure complete filtration of DCU.- Switch to a more polar chromatography system (e.g., add methanol to DCM) or consider reverse-phase chromatography.
No Reaction - Amine is a salt (e.g., HCl salt).- Carboxylic acid is insoluble.- Add an extra equivalent of base to neutralize the amine salt.- Switch to a more solubilizing solvent like DMF or NMP.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC. ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Bachem.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH. ACS Medicinal Chemistry Letters.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed. ACS Medicinal Chemistry Letters.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. RSC Medicinal Chemistry.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Request PDF. ResearchGate.
  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed. Bioorganic & Medicinal Chemistry Letters.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. Journal of Chemical Sciences.
  • EDC Coupling Mechanism | Organic Chemistry - YouTube. YouTube.
  • Coupling Reagents - Aapptec Peptides. Aapptec.
  • Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses.
  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles - ACS Publications. The Journal of Organic Chemistry.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. Molecules.
  • Boric Acid Catalyzed Amidation. Organic Syntheses.

Sources

Application

Application Note: Development of Antitubercular Agents from Pyrazolo[1,5-a]pyridine Scaffolds

Executive Summary The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic scaffolds. The pyrazolo[1,5-a]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic scaffolds. The pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) class has recently emerged as a highly potent, synthetically tractable scaffold for antitubercular drug development. By targeting the respiratory cytochrome bcc complex (QcrB), PPA derivatives disrupt mycobacterial bioenergetics. This application note provides a comprehensive guide to the mechanism of action, structure-activity relationship (SAR) optimization, and self-validating experimental protocols required to develop and evaluate PPA-based antitubercular agents.

Introduction & Rationale: The Scaffold Hopping Strategy

Historically, the imidazo[1,2-a]pyridine core (e.g., the clinical candidate Q203) demonstrated exceptional efficacy against Mtb by targeting the QcrB complex. However, to expand the intellectual property space and optimize pharmacokinetic (PK) profiles, researchers employed a scaffold hopping strategy ()[1]. By replacing the imidazo[1,2-a]pyridine core with a pyrazolo[1,5-a]pyridine moiety, researchers successfully retained the critical hydrogen-bonding and hydrophobic interactions within the QcrB binding pocket while generating a novel library of compounds with low nanomolar Minimum Inhibitory Concentrations (MIC)[1].

Mechanism of Action: QcrB Inhibition & Redox Stress

The primary target of PPA derivatives, such as the well-characterized lead compound TB47 , is the QcrB subunit of the cytochrome bcc complex (Complex III) in the mycobacterial electron transport chain ()[2].

The Causality of Bacteriostasis vs. Bactericidal Activity: Inhibiting QcrB blocks the main pathway for electron transfer to the terminal cytochrome c oxidase, theoretically halting ATP synthesis. However, M. tuberculosis possesses a branched respiratory chain. When QcrB is inhibited by TB47, the bacteria reroute electron flow through an alternative, less energetically efficient terminal oxidase: cytochrome bd .

  • TB47 strictly inhibits oxygen consumption only when the cydAB genes (encoding cytochrome bd) are deleted[2].

  • Consequently, TB47 acts as a bacteriostatic agent as a monotherapy but induces severe metabolic redox stress (evidenced by the accumulation of TCA cycle and pentose phosphate pathway intermediates)[2].

  • This mechanistic bottleneck makes TB47 highly synergistic with existing drugs like pyrazinamide and rifampicin, which collapse the remaining energetic capacity of the stressed bacteria[2].

MoA NADH NADH Dehydrogenase (Complex I) MQ Menaquinone Pool (MQ/MQH2) NADH->MQ Electrons QcrB Cytochrome bcc Complex (QcrB - Complex III) MQ->QcrB Main Pathway CytBD Alternative Oxidase (Cytochrome bd) MQ->CytBD Alt Pathway CytC Cytochrome c Oxidase (aa3) QcrB->CytC ATP ATP Synthesis & Bacterial Survival CytC->ATP CytBD->ATP TB47 Pyrazolo[1,5-a]pyridine (e.g., TB47) TB47->QcrB Inhibits QcrB

Fig 1. Mechanism of Action: Pyrazolo[1,5-a]pyridines inhibit the QcrB complex in M. tuberculosis.

Structure-Activity Relationship (SAR) & Lead Optimization

To overcome resistance and improve oral bioavailability, extensive SAR studies have been conducted on the PPA scaffold. The introduction of diaryl side chains significantly enhanced efficacy against both Mtb H37Rv and clinically isolated MDR strains ()[3].

For instance, optimizing the terminal phenyl group to a pyridine ring (Compound 6i) or a thiophene ring (Compound 6l) yielded exceptional potency[3]. Moving the nitrogen atom on the pyridine ring from the 3-position to the 2-position (Compound 6j) resulted in an MIC of ≤0.002 μg/mL against rifampicin-resistant (rRMP) and isoniazid-resistant (rINH) strains, alongside an oral bioavailability (F) of 41%[3]. Furthermore, PPA hybrids (e.g., Hybrid 7) have demonstrated broad-spectrum anti-tubercular activity with minimal cytotoxicity ()[4].

Table 1: Quantitative SAR and Efficacy Data of Key PPA Derivatives
CompoundStructural FeatureMIC H37Rv (μg/mL)MIC rINH (μg/mL)MIC rRMP (μg/mL)Bioavailability (F%)
TB47 PPA-3-carboxamide0.016–0.500ActiveActive*High
5k PPA-3-carboxamideNanomolarActiveActiveND
Hybrid 7 PPA Hybrid0.0060.003–0.0140.003–0.014ND
6i PPA Pyridine0.053NDNDND
6j PPA Diaryl≤0.002≤0.002≤0.00241%
6l PPA Thiophene<0.002NDNDND

*Range represents activity across a panel of 56 clinical isolates, including MDR/XDR strains.

Self-Validating Experimental Protocols

To ensure rigorous hit-to-lead validation, the following protocols integrate internal controls that validate the mechanistic integrity of each step.

Workflow Synth 1. Scaffold Synthesis (1,3-Bipolar Cycloaddition) Amidation 2. Amidation (Library Generation) Synth->Amidation InVitro 3. In Vitro Screening (MIC via REMA) Amidation->InVitro Tox 4. Cytotoxicity Assay (Vero Cells / CCK-8) InVitro->Tox PK 5. PK Profiling (Bioavailability) Tox->PK InVivo 6. In Vivo Efficacy (Autoluminescent H37Ra Mice) PK->InVivo

Fig 2. Hit-to-lead experimental workflow for validating pyrazolo[1,5-a]pyridine derivatives.

Protocol A: Chemical Synthesis of PPA Derivatives

The synthesis relies on a robust 1,3-bipolar cycloaddition, ensuring high regioselectivity.

  • N-Amination: React substituted pyridines with O-(2,4-dinitrophenyl)hydroxylamine (DNPH) in acetonitrile at room temperature to form the corresponding N-aminopyridinium salts.

  • Cycloaddition: Treat the salts with substituted ethyl propiolate in the presence of a base (e.g., K₂CO₃) in DMF. This 1,3-bipolar cycloaddition yields the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate[1].

  • Amidation: Hydrolyze the ester to the corresponding carboxylic acid using LiOH. Perform standard amide coupling (e.g., HATU/DIPEA) with various primary amines (diaryl, thiophene, etc.) to generate the final library[3].

  • Self-Validation Check: Purify all final compounds via flash chromatography to >95% purity (verified by HPLC-MS and ¹H-NMR). Impure compounds containing unreacted amines will cause false-positive cytotoxicity in downstream Vero cell assays.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

This assay leverages the reduction of resazurin to resorufin as a direct, visual readout of mycobacterial metabolism.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 (Tween prevents bacterial clumping, ensuring uniform assay distribution) until the OD₆₀₀ reaches 0.6–0.8.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the PPA compounds (starting concentration 10 μg/mL).

  • Inoculation: Add 100 μL of the bacterial suspension (diluted to ~10⁵ CFU/mL) to each well. Incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Self-Validation Check: Include Isoniazid (INH) and Rifampicin (RMP) as positive controls, and compound-free wells as growth controls. The assay is only valid if the MIC of INH falls within the standard 0.015–0.05 μg/mL range. A color shift from blue (oxidized) to pink (reduced) strictly correlates with active bacterial respiration.

Pharmacokinetics & In Vivo Efficacy

For advanced leads like Compound 6j and 5k, in vivo efficacy is evaluated using an autoluminescent M. tuberculosis H37Ra infected mouse model [1][3].

  • Causality of the Model: Traditional CFU plating requires sacrificing large cohorts of mice at multiple time points. By utilizing an autoluminescent strain, researchers can perform non-invasive, real-time imaging of the bacterial burden in living mice. This self-validating model directly correlates bioluminescence intensity with the in vivo bacteriostatic/bactericidal effect of the PPA compounds, confirming that the high oral bioavailability (e.g., F = 41% for 6j) translates directly to target engagement in the lung tissue[3].

References

  • Title: Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis Source: ACS Infectious Diseases (2019) URL: [Link]

  • Title: Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents Source: ACS Medicinal Chemistry Letters (2019) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: ACS Medicinal Chemistry Letters (2015) URL: [Link]

  • Title: Pyrazolo[1,5-a]pyridine-3-carboxamide Hybrids: Design, Synthesis and Evaluation of Anti-Tubercular Activity Source: European Journal of Medicinal Chemistry (2017) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors in Targeted Therapeutics

Introduction & Mechanistic Rationale The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged and highly versatile heterocyclic scaffold in modern medicinal chemistry, particularly in the design of targeted protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged and highly versatile heterocyclic scaffold in modern medicinal chemistry, particularly in the design of targeted protein kinase inhibitors (PKIs)[1]. Functioning primarily as ATP-competitive inhibitors, these compounds act as bioisosteres of the purine ring of ATP. This structural mimicry allows them to anchor securely within the highly conserved hinge region of various kinases, disrupting downstream oncogenic and inflammatory signaling pathways[2].

Causality in Structure-Activity Relationships (SAR)

The efficacy of pyrazolo[1,5-a]pyrimidines is not merely a function of their structural shape, but rather their highly specific electronic and hydrogen-bonding capabilities:

  • Hinge-Binding Dynamics: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core act as essential hydrogen bond acceptors. For example, in Tropomyosin receptor kinase A (TRKA) inhibitors, the core forms a critical hydrogen bond with the Met592 residue in the hinge region, anchoring the molecule[3].

  • Selectivity Enhancements: Peripheral substitutions dictate kinase selectivity. In Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, the introduction of a morpholine group engages in hydrogen bonding with Val-828, while an indole derivative at the C(5) position forms an additional bond with Asp-787. This dual-interaction drastically reduces off-target effects[4].

  • Lipophilicity and Solvation: Computational analyses reveal that the pyrazolo[1,5-a]pyrimidine core possesses a more favorable aqueous solvation energy compared to traditional purines. This thermodynamic advantage facilitates easier transfer of the drug molecule from an aqueous physiological environment into the hydrophobic kinase active site[5].

KinaseSignaling PP Pyrazolo[1,5-a]pyrimidine Derivatives Kinases Target Kinases (CDK2, TRKA, PI3Kδ) PP->Kinases ATP-competitive inhibition Apoptosis Apoptosis / Cell Arrest PP->Apoptosis Induces Downstream Downstream Effectors (Rb, AP-2, BAD) Kinases->Downstream Phosphorylation Proliferation Tumor Proliferation & Survival Downstream->Proliferation Promotes

Mechanism of action for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Quantitative Profiling of Key Inhibitors

The structural plasticity of the pyrazolo[1,5-a]pyrimidine core allows for the fine-tuning of inhibitory concentrations (IC50) down to the sub-nanomolar range. The table below summarizes the quantitative data of highly potent derivatives against their respective kinase targets.

Compound / DerivativeTarget KinaseIC50 ValueKey Structural Feature & Reference
Compound 23 TRKA0.1 nMPyrazolo[1,5-a]pyrimidine core with picolinamide at C-3[3]
CPL302253 (54) PI3Kδ2.8 nMIndol-4-yl-pyrazolo[1,5-a]pyrimidine with morpholine[4]
BS-194 (4k) CDK23.0 nMC-5 substituted pyrazolo[1,5-a]pyrimidine[5]
Compound 6t CDK2 / TRKA90 nM / 450 nMDual inhibitor, 2-(anilinyl) substitution[6]
Pim-1 Lead Pim-1Sub-micromolar3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine core[7]

Synthetic Methodologies & Workflows

The construction of the pyrazolo[1,5-a]pyrimidine ring is typically achieved via the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic partners (e.g., β-dicarbonyls or enaminones)[8]. Recent synthetic advances have introduced highly efficient one-pot cyclization and oxidative halogenation strategies. This streamlines the generation of 3-halo-pyrazolo[1,5-a]pyrimidines, which serve as crucial electrophilic intermediates for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to expand the SAR library[9].

SynthesisWorkflow Aminopyrazole 3-Aminopyrazole Cyclization Cyclocondensation + Halogenation Aminopyrazole->Cyclization Enaminone Enaminone Enaminone->Cyclization Core 3-Halo-Pyrazolo[1,5-a]pyrimidine Cyclization->Core K2S2O8, NaX

One-pot cyclocondensation and halogenation synthetic workflow.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This protocol details the direct cyclocondensation and subsequent C-3 halogenation of the core scaffold, avoiding the isolation of intermediate species[8][9].

Materials: 3-Aminopyrazole derivative, Enaminone (or chalcone), Sodium halide (NaX, e.g., NaBr or NaCl), Potassium persulfate (K₂S₂O₈), Solvent (DMF or Ethanol).

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the 3-aminopyrazole (1.0 eq) and the appropriate enaminone (1.0 eq) in the chosen solvent.

  • Addition of Oxidant and Halide: Add sodium halide (1.2 eq) and potassium persulfate (1.5 eq) to the mixture.

    • Causality Check: K₂S₂O₈ acts as a vital oxidizing agent. It oxidizes the halide ion into an electrophilic halogen species in situ. This eliminates the need to handle harsh, toxic halogenating gases (like Cl₂ or Br₂ gas) while enabling regioselective halogenation at the electron-rich C-3 position of the newly formed pyrazolo[1,5-a]pyrimidine ring.

  • Cyclocondensation & Halogenation: Stir the reaction mixture at 80–100 °C for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the starting aminopyrazole indicates successful cyclization, as the formation of the conjugated bicyclic core is thermodynamically favored.

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure 3-halo-pyrazolo[1,5-a]pyrimidine.

Protocol 2: In Vitro ATP-Competitive Kinase Inhibition Assay

To validate the potency of synthesized pyrazolo[1,5-a]pyrimidines, an in vitro biochemical assay (e.g., ADP-Glo™ Kinase Assay) is employed to measure IC50 values by quantifying ATP consumption[6][10].

Materials: Target Kinase (e.g., CDK2/Cyclin E or TRKA), Specific peptide substrate, ATP, Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT), ADP-Glo™ Reagents, White 384-well assay plates.

Step-by-Step Methodology:

  • Kinase and Substrate Preparation: Prepare a master mix containing the target kinase and its specific peptide substrate in the Kinase Assay Buffer.

    • Causality Check: The inclusion of Mg²⁺ in the buffer is strictly required, as it acts as an essential cofactor that coordinates with the phosphate groups of ATP, facilitating its binding in the kinase active site.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO. Transfer the dilutions to the assay plate to achieve a final DMSO concentration of ≤1%.

    • Self-Validation: Always include a known reference inhibitor (e.g., Roscovitine for CDK2 or Larotrectinib for TRKA) as a positive control. This validates the sensitivity and dynamic range of the assay on the day of execution.

  • Reaction Initiation: Add the required concentration of ATP to initiate the reaction.

    • Critical Parameter: The ATP concentration must be set at or near the apparent Km​ for the specific kinase. If ATP is saturated, it will outcompete the inhibitor, artificially inflating the IC50 value of your ATP-competitive pyrazolo[1,5-a]pyrimidine.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP (40-minute incubation). Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction (30-minute incubation).

  • Data Analysis: Measure the luminescence using a microplate reader. The luminescent signal is directly proportional to kinase activity. Calculate the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve) in software such as GraphPad Prism.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. 3[3]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. 1[1]

  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors - Benchchem. 8[8]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. 2[2]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. 6[6]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration - ACS Publications. 5[5]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech. 9[9]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. 7[7]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. 4[4]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - ResearchGate. 10[10]

Sources

Application

Application Notes &amp; Protocols: Advanced Suzuki Coupling Methods for the Functionalization of Pyrazolo[1,5-a]pyridines

Foreword: The Strategic Value of Pyrazolo[1,5-a]pyridine Functionalization The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] This privileged heterocyclic system...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Pyrazolo[1,5-a]pyridine Functionalization

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] This privileged heterocyclic system is a key component in a multitude of biologically active compounds, demonstrating efficacy as kinase inhibitors, antiherpetic agents, and adenosine antagonists.[1][3] The ability to precisely and efficiently modify its structure through the strategic introduction of diverse substituents is paramount for optimizing pharmacological profiles, including potency, selectivity, and ADME properties.

Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[4][5] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it exceptionally suited for the late-stage functionalization required in drug development pipelines.[6]

This guide provides an in-depth exploration of Suzuki coupling strategies tailored for the pyrazolo[1,5-a]pyridine core. We move beyond simple procedures to dissect the causality behind experimental choices, offering researchers the insights needed to not only replicate but also innovate. We will address the primary challenges associated with this nitrogen-rich heterocycle—namely, regioselectivity and potential catalyst inhibition—and present field-proven protocols for overcoming them.

Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the catalytic cycle is critical for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a sequence of three fundamental steps involving a palladium catalyst.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar' (Transmetalation Intermediate) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂)⁻ Transmetalation->Pd0 Catalyst Regeneration Product Ar-Ar' Product Transmetalation->Product Reductive Elimination Catalyst_Regen Pd(0)L_n ArX Ar-X (Halide) ArB Ar'-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-X) of the pyrazolo[1,5-a]pyridine halide (or an alternative electrophile), forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the ligand, the nature of the halide (I > Br > Cl), and the electronic properties of the heterocycle.

  • Transmetalation: The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex. The choice of base is therefore critical and can significantly influence reaction rates and yields.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. Bulky, electron-rich ligands on the palladium atom facilitate this final step.

Expertise & Experience: The Challenge of Nitrogen-Rich Heterocycles Pyrazolo[1,5-a]pyridines, like many nitrogen-containing heterocycles, can act as ligands for the palladium center. This coordination can lead to catalyst inhibition or deactivation, resulting in sluggish or incomplete reactions.[9] The key to success lies in using bulky phosphine ligands (e.g., Buchwald's SPhos, XPhos, or Fu's P(t-Bu)3) which sterically shield the palladium center, disfavoring non-productive coordination with the substrate or product while still promoting the essential steps of the catalytic cycle.[9][10][11][12][13]

Section 2: Strategic Pathways for Functionalization

There are three primary strategies for applying Suzuki coupling to the pyrazolo[1,5-a]pyridine core. The optimal choice depends on the desired final product, available starting materials, and scalability considerations.

Workflow start Goal: Functionalize Pyrazolo[1,5-a]pyridine q1 Is a halogenated scaffold available? start->q1 q2 Is the desired coupling partner a complex halide? q1->q2 No m1 Strategy 1: Classic Suzuki (Halo-PzP + Boronic Acid) q1->m1 Yes q3 Is direct C-H activation regioselectively feasible? q2->q3 No m2 Strategy 2: Reverse Suzuki (PzP-Boronate + Halide) q2->m2 Yes q3->m1 No, halogenate scaffold first m3 Strategy 3: Direct C-H Arylation q3->m3 Yes

Caption: Decision workflow for selecting a functionalization strategy.

Strategy 1: Classic Suzuki Coupling (Halogenated Pyrazolo[1,5-a]pyridine)

This is the most conventional approach, coupling a halogenated pyrazolo[1,5-a]pyridine with a boronic acid or ester. The primary prerequisite is the synthesis of the halo-substituted scaffold, typically achieved through electrophilic halogenation (e.g., with N-Iodosuccinimide or N-Bromosuccinimide).[14]

  • Advantages: Widely applicable, vast commercial availability of boronic acids.

  • Challenges: Requires an extra synthetic step to install the halogen; regioselectivity of halogenation must be controlled.

Strategy 2: Reverse Suzuki Coupling (Pyrazolo[1,5-a]pyridine Boronic Ester)

In this inverse approach, the pyrazolo[1,5-a]pyridine core is converted into a boronic ester (usually a pinacol ester) and then coupled with an aryl or heteroaryl halide. This strategy is particularly powerful when the desired coupling partner is a complex or precious halide that is more readily available than its corresponding boronic acid.[14]

  • Advantages: Excellent for coupling with complex halides; boronic esters often exhibit greater stability than boronic acids, mitigating protodeboronation side reactions.[6][15]

  • Challenges: Requires synthesis of the boronic ester intermediate.

Strategy 3: Direct C–H Activation/Arylation

This modern, atom-economical method bypasses the need for pre-functionalization (halogenation or borylation) of the heterocycle. A palladium catalyst is used to directly activate a C-H bond on the pyrazolo[1,5-a]pyridine ring for coupling with an aryl halide.[16][17]

  • Advantages: More efficient and environmentally friendly (fewer steps, less waste).

  • Challenges: Regioselectivity can be a significant hurdle. For pyrazolo[1,5-a]pyridines, arylation can occur at the C-3 or C-7 positions. However, studies have shown that selectivity can be directed by specific additives; for instance, cesium(I) fluoride tends to promote C-3 arylation, while silver(I) carbonate favors C-7.[16]

Section 3: Experimental Protocols

Trustworthiness & Self-Validation: Each protocol includes checkpoints for reaction monitoring (e.g., TLC, LC-MS) and suggests a control reaction (omitting the catalyst) to validate that the observed transformation is indeed palladium-catalyzed. Final product identity and purity should always be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 1: C-3 Arylation of 3-Iodopyrazolo[1,5-a]pyridine via Classic Suzuki Coupling

This protocol details the coupling of a pre-functionalized heterocycle with a standard arylboronic acid, a foundational technique for library synthesis.

Materials & Reagents Supplier Quantity Stoichiometry
3-Iodopyrazolo[1,5-a]pyridineIn-house synthesis[14]244 mg1.0 mmol
4-Methoxyphenylboronic acidSigma-Aldrich228 mg1.5 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))Strem Chemicals22 mg0.03 mmol (3 mol%)
Potassium Carbonate (K₂CO₃)Fisher Scientific276 mg2.0 mmol
1,4-Dioxane, AnhydrousAcros Organics8 mL-
Water, Degassed-2 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodopyrazolo[1,5-a]pyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent both oxidation of the Pd(0) species and homocoupling side reactions.[9]

  • Catalyst Addition: Under a positive pressure of argon, add the PdCl₂(dppf) catalyst (3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of a water/dioxane mixture often enhances the solubility of the inorganic base and the boronic acid "ate" complex.[5]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material. Alternatively, an aliquot can be analyzed by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine.

Protocol 2: C-7 Functionalization via Direct C-H Activation/Arylation

This protocol leverages a modern C-H activation strategy to achieve functionalization without prior halogenation, showcasing a regioselective approach.[16]

Materials & Reagents Supplier Quantity Stoichiometry
Pyrazolo[1,5-a]pyridineCombi-Blocks118 mg1.0 mmol
1-Iodo-4-fluorobenzeneAlfa Aesar244 mg1.1 mmol
Palladium(II) Acetate (Pd(OAc)₂)Oakwood Chemical11.2 mg0.05 mmol (5 mol%)
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Sigma-Aldrich41 mg0.10 mmol (10 mol%)
Silver(I) Carbonate (Ag₂CO₃)Strem Chemicals414 mg1.5 mmol
1,2-Dichlorobenzene (o-DCB), AnhydrousAcros Organics5 mL-

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction tube, combine pyrazolo[1,5-a]pyridine (1.0 mmol), 1-iodo-4-fluorobenzene (1.1 mmol), Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and silver(I) carbonate (1.5 mmol).

    • Expert Insight: SPhos is a bulky, electron-rich Buchwald ligand critical for facilitating C-H activation and preventing catalyst deactivation.[16] Silver(I) carbonate acts as both an oxidant and a halide scavenger, which has been shown to be crucial for directing the arylation to the C-7 position.[16]

  • Inerting: Seal the tube with a screw cap containing a PTFE septum. Evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of anhydrous 1,2-dichlorobenzene via syringe.

  • Reaction: Place the sealed tube in a preheated heating block or oil bath at 140 °C. Stir vigorously for 24 hours.

  • Monitoring: Carefully monitor the reaction by GC-MS or LC-MS to track the formation of the C-7 and potential C-3 isomers.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove silver salts and the catalyst.

  • Purification: Wash the Celite® pad with additional DCM. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to isolate the 7-(4-fluorophenyl)pyrazolo[1,5-a]pyridine.

Section 4: Comparative Data and Troubleshooting

Methodology Comparison
Parameter Strategy 1: Classic Suzuki Strategy 2: Reverse Suzuki Strategy 3: Direct C-H Arylation
PzP Substrate Halo-PzPPzP-Boronic EsterUnsubstituted PzP
Coupling Partner Boronic Acid/EsterAryl/Heteroaryl HalideAryl/Heteroaryl Halide
Key Reagents Pd Catalyst, Ligand, BasePd Catalyst, Ligand, BasePd Catalyst, Ligand, Oxidant/Additive
Typical Yields Good to Excellent (60-95%)Good to Excellent (60-90%)Modest to Good (40-80%)[16]
Pros Highly reliable, broad scope of boronic acids.Accesses products from complex halides, stable intermediates.High atom economy, fewer synthetic steps.
Cons Requires pre-halogenation step.Requires synthesis of boronate ester.Regioselectivity can be challenging, may require higher temperatures/catalyst loading.
Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient catalyst system for the specific substrate. 2. Catalyst deactivation by the heterocycle. 3. Inactive boronic acid (trimerized to anhydride).1. Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).[9] 2. Increase catalyst loading or switch to a more robust precatalyst (e.g., XPhos Pd G3). 3. Use the boronic acid pinacol ester (BPin) derivative instead.[6]
Protodeboronation 1. Cleavage of the C-B bond by trace water/protons. 2. Inherently unstable heteroaryl boronic acid.1. Use rigorously dried solvents and reagents. 2. Switch to the corresponding boronic ester (BPin or MIDA) or potassium trifluoroborate salt.[9][15] 3. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) and the lowest effective temperature.
Dehalogenation of Starting Material 1. Competing hydrodehalogenation pathway. 2. Presence of hydride sources.1. Use a different ligand/catalyst system. 2. Ensure solvents are pure and free from potential hydride donors.
Poor Regioselectivity (in C-H Activation) 1. Reaction conditions favor multiple sites of activation.1. Carefully screen additives (e.g., CsF for C-3, Ag₂CO₃ for C-7).[16] 2. Optimize temperature and reaction time, as selectivity can be kinetically or thermodynamically controlled.

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics - ACS Publications.
  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5- a ]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5- a ]pyridines with AIEE Properties. ResearchGate.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono - ACS Publications. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5- a ]pyridines: Synthesis of Biaryl-Substituted Mono. Scite.ai. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Academia.edu. Available at: [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC. Available at: [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/34038234/
  • Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are prevalent in many FDA-approved drugs and promising investigational compounds, making their efficient and selective synthesis a critical task.[1] However, their synthesis is often plagued by side reactions and challenges in regioselectivity.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your synthetic protocols.

Frequently Asked Questions & Troubleshooting Guides
Category 1: 1,3-Dipolar Cycloaddition Reactions

This is one of the most common and versatile methods for synthesizing pyrazolo[1,5-a]pyridines, typically involving the reaction of an N-aminopyridinium ylide with an alkyne or alkene.[2][3]

Answer: This is a classic challenge in pyrazolo[1,5-a]pyridine synthesis. The formation of a mixture of regioisomers occurs when the N-aminopyridinium salt is asymmetrical, leading to two possible orientations of the dipole addition across the alkyne.[1] The outcome is governed by a delicate balance of steric and electronic factors of both the ylide and the dipolarophile.

Causality and Mechanistic Insight: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO of the ylide and LUMO of the alkyne, or vice-versa). Substituents on both components can alter the energies and coefficients of these orbitals, favoring one regioisomer over the other.

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring and electron-withdrawing groups (EWGs) on the alkyne (or vice-versa) create a more polarized system, often leading to higher regioselectivity.

  • Steric Effects: Bulky substituents on either the pyridine ring or the alkyne will sterically hinder one approach, favoring the formation of the less hindered regioisomer.

Troubleshooting Workflow:

G start Problem: Poor Regioselectivity (Mixture of Isomers) sub_analysis Analyze Substituents start->sub_analysis temp Modify Temperature sub_analysis->temp If sterically driven solvent Change Solvent Polarity sub_analysis->solvent If electronically driven catalyst Introduce Lewis Acid (e.g., TEMPO) sub_analysis->catalyst To enhance electronic bias success Success: High Regioselectivity temp->success solvent->success catalyst->success

Caption: Troubleshooting workflow for poor regioselectivity.

Actionable Protocols & Solutions:

  • Temperature Modification: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lower activation energy. Conversely, for some sterically controlled reactions, higher temperatures may be needed to overcome the activation barrier. Start by running the reaction at 0 °C and then room temperature to observe the effect.

  • Solvent Screening: The polarity of the solvent can influence the stability of the charged intermediates and transition states. A systematic screen of solvents with varying polarity (e.g., Toluene, THF, Acetonitrile, DMF) is recommended.

    SolventDielectric Constant (ε)Typical Effect on Regioselectivity
    Toluene2.4Favors less polar transition states
    THF7.6General purpose, moderate polarity
    Acetonitrile37.5Can stabilize polar transition states
    DMF38.3Highly polar, can alter orbital energies
  • Use of Additives/Catalysts: Recent literature has shown that additives can dramatically and predictably control regioselectivity. For instance, TEMPO can act as both a Lewis acid and an oxidant in a [3+2] annulation-aromatization process, leading to high regioselectivity.[4][5]

    • Protocol Example (TEMPO-mediated): To a solution of the N-aminopyridine (1.0 mmol) and the α,β-unsaturated compound (1.2 mmol) in a suitable solvent, add TEMPO (0.1 mmol). Stir the reaction at room temperature and monitor by TLC. The Lewis acidic character of TEMPO can pre-organize the reactants, leading to a single, predictable regioisomer.[4][5]

Answer: The formation of aza-indolizine-type structures or ylide dimers points to a competing reaction pathway, often the Tschitschibabin reaction, or self-condensation of the reactive N-iminopyridinium ylide intermediate.[6] This is particularly common when the reaction is run at high temperatures or when the dipolarophile (alkyne/alkene) is not sufficiently reactive.

Causality and Mechanistic Insight: The N-iminopyridinium ylide is a highly reactive intermediate. In the absence of an efficient trapping agent (the dipolarophile), it can undergo several undesired reactions:

  • Dimerization: Two molecules of the ylide can react with each other.

  • Tschitschibabin-type Cyclization: If the synthesis starts from 2-aminopyridine and a 1,3-dicarbonyl compound, an intramolecular cyclization can compete with the desired pyrazole ring formation, leading to an indolizine-like byproduct. This pathway is often favored by strong acid or high heat.[2]

  • Rearrangement: The ylide can undergo rearrangement to more stable isomers.

G Ylide N-Iminopyridinium Ylide Desired Pyrazolo[1,5-a]pyridine (Desired [3+2] Cycloaddition) Ylide->Desired Fast Trapping Dimer Ylide Dimer (Side Product) Ylide->Dimer Slow Trapping / High Conc. Rearrange Aza-Indolizine (Side Product) Ylide->Rearrange High Temp / Acid Dipolarophile Alkyne / Alkene Dipolarophile->Desired

Caption: Competing reaction pathways for N-iminopyridinium ylide.

Actionable Protocols & Solutions:

  • Control Reagent Stoichiometry and Addition:

    • Slow Addition: Generate the ylide in situ in the presence of the dipolarophile. This can be achieved by slowly adding the base (e.g., K₂CO₃, Et₃N) to the mixture of the N-aminopyridinium salt and the alkyne. This keeps the instantaneous concentration of the reactive ylide low, minimizing self-condensation.

    • Use a Slight Excess of the Dipolarophile: Using 1.2-1.5 equivalents of the alkyne or alkene can help ensure the ylide is trapped efficiently as it is formed.

  • Optimize Reaction Temperature: High temperatures can promote undesired side reactions. Attempt the reaction at room temperature or even lower (0 °C) first. Only increase the temperature if no reaction is observed. Microwave-assisted synthesis can sometimes provide rapid, localized heating that favors the desired cycloaddition over slower thermal decomposition or rearrangement pathways.[7]

  • Choice of Activating Agent/Base: In syntheses starting from 2-aminopyridines, the choice of acid or activating agent is critical. Acetic acid is often used as a solvent and catalyst.[2] Using an excessive amount of a strong acid like TFA can lead to side reactions between the acid and the starting N-aminopyridine.[2] It is crucial to maintain the recommended stoichiometry.

Category 2: Purification and Analysis

Answer: Separating regioisomers is a common and often difficult purification challenge. Since they have the same molecular weight and often similar polarities, specialized techniques are required.

Troubleshooting & Best Practices:

  • High-Performance Column Chromatography:

    • Solid Phase: Standard silica gel may not provide sufficient resolution. Consider using silica with a smaller particle size or alternative stationary phases like alumina or reverse-phase C18 silica.

    • Solvent System Optimization: A methodical approach to finding the right eluent is key. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane). A shallow gradient (e.g., increasing the polar solvent by 1-2% increments) is often necessary to achieve separation. Adding a small amount of a modifier like triethylamine can sometimes improve peak shape for these basic compounds.[8]

  • Recrystallization: If the product is a solid and one regioisomer is formed in significant excess, recrystallization can be an effective method for purification. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where the desired isomer has low solubility at cold temperatures while the undesired isomer remains in solution.

  • Preparative HPLC: For difficult separations or when very high purity is required (e.g., for drug development), preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool. While more resource-intensive, it offers the highest resolution.

Analytical Identification: Distinguishing between regioisomers requires careful spectroscopic analysis.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine and pyrazole rings will be different for each isomer. Protons closer to the pyrazole ring's nitrogen atoms will be shifted to different extents.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is invaluable. Irradiating a proton on a substituent should show a through-space correlation (NOE) to the nearest proton on the heterocyclic core. The specific correlation observed will definitively identify the regioisomer. For example, an NOE between a substituent at the C2 position and the proton at the C3 position would confirm that specific isomer.

References
  • Bansal, R. K. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Publications. Retrieved from [Link]

  • Stevens, J. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, ACS Publications. Retrieved from [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, ACS Publications. Retrieved from [Link]

  • Bansal, R. K. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Retrieved from [Link]

  • PubMed. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Retrieved from [Link]

  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • El-Ghandour, A. H., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Bentham Science Publishers. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

Sources

Optimization

Stability and storage conditions for Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Welcome to the Technical Support Center for Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352910-19-0). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instruction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352910-19-0).

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To ensure the highest scientific integrity in your drug development workflows, this document explains the mechanistic causality behind compound degradation and provides self-validating protocols to guarantee your experimental reproducibility.

I. Core Troubleshooting & FAQs

Q1: Why is my Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate powder turning from off-white to dark brown during storage? Mechanistic Cause: This discoloration is a macroscopic indicator of oxidative degradation. The pyrazolo[1,5-a]pyridine core is an electron-rich fused bicyclic heterocycle[1]. The presence of the electron-donating primary amine (-NH 2​ ) at the 5-position further increases the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule highly susceptible to auto-oxidation when exposed to atmospheric oxygen and UV light[1][2]. The resulting oxidation products (often N-oxides or azo dimers) are highly conjugated, which shifts their absorbance into the visible spectrum, causing the brown discoloration.

Q2: I am observing a secondary peak in my LC-MS analysis with a mass shift of -14 Da. What is happening? Mechanistic Cause: A mass shift of -14 Da (from the expected Mw​=191.19 to ~177.16) strongly indicates ester hydrolysis. The methyl ester group (-COOCH 3​ ) at the 3-position is an electrophilic center susceptible to nucleophilic attack by water, particularly if the compound is stored in non-anhydrous solvents or exposed to ambient humidity[3][4]. This hydrolysis yields 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid and methanol. Because this reaction is catalyzed by both acidic and basic extremes, maintaining a neutral, anhydrous environment is critical.

Q3: What are the definitive storage conditions to maintain >99% purity over 12 months? Solution:

  • Solid (Powder): Store at -20°C in a tightly sealed, light-resistant (amber) container under an inert atmosphere (Argon or Nitrogen)[5].

  • Solution: Reconstitute only in anhydrous, amine-free solvents (e.g., LC-MS grade DMSO). Aliquot immediately into single-use vials, purge the headspace with Argon, and freeze at -80°C. Avoid repeated freeze-thaw cycles.

II. Degradation Pathways & Workflow Visualization

To effectively mitigate compound loss, you must understand the competing degradation pathways. Below is the logical relationship between environmental stressors and the structural integrity of the API.

DegradationPathways Intact Methyl 5-aminopyrazolo [1,5-a]pyridine-3-carboxylate (Intact API) Moisture Moisture / pH Extremes (H2O, H+/OH-) Intact->Moisture Oxygen Oxygen / UV Light (O2, hν) Intact->Oxygen Hydrolysis Ester Hydrolysis (Nucleophilic Attack) Moisture->Hydrolysis Oxidation Amine/Core Oxidation (Electron Transfer) Oxygen->Oxidation Acid 5-aminopyrazolo[1,5-a] pyridine-3-carboxylic acid [M-14 Da] Hydrolysis->Acid OxProducts N-Oxides / Azo Dimers [M+16 Da / High MW] Oxidation->OxProducts

Fig 1. Primary degradation pathways of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate.

III. Quantitative Stability Data

Use the following table to establish your laboratory's handling limits and expiration dating.

Table 1: Stability Parameters and Degradation Thresholds

Storage ConditionStateTempAtmosphereLight ExposureExpected Shelf Life (>95% Purity)Primary Degradation Risk
Long-Term Solid Powder-20°CArgon/N 2​ Dark24 MonthsNone
Short-Term Solid Powder2-8°CAmbient (Sealed)Dark6 MonthsSlow Oxidation
Benchtop Solid Powder25°CAmbientAmbient Lab Light< 2 WeeksPhoto-oxidation[1]
Stock Solution DMSO-80°CArgon HeadspaceDark6-12 MonthsFreeze-thaw condensation
Working Solution Aqueous Buffer37°CAmbientAmbient< 12 HoursEster Hydrolysis[3]

IV. Experimental Protocols

Protocol 1: Anhydrous Reconstitution and Aliquoting (Self-Validating Workflow)

Objective: Prepare master stock solutions while preventing moisture ingress and oxidative stress.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate from the freezer (-20°C) and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating ester hydrolysis[4].

  • Inert Purging: Inside a nitrogen-filled glove box or using a Schlenk line, purge the vial with Argon.

  • Solvent Addition: Add anhydrous, degassed DMSO (water content <0.005%) to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquoting: Dispense into amber, low-bind microcentrifuge tubes in single-use volumes (e.g., 50 µL).

  • System Validation (Critical): Immediately run a 1 µL aliquot of the freshly prepared stock via LC-MS. Verify the presence of the parent ion ( [M+H]+=192.08 ) and the absence of the hydrolysis peak ( [M+H]+=178.06 ). Log this chromatogram as your baseline to validate the integrity of the batch.

  • Storage: Blanket the headspace of each aliquot with Argon, cap tightly, and store at -80°C.

Workflow Step1 Equilibrate to RT (Desiccator) Step2 Purge with Argon (Inert Atmosphere) Step1->Step2 Step3 Dissolve in Anhydrous Solvent (DMSO/DMF) Step2->Step3 Step4 Aliquoting (Single-Use Vials) Step3->Step4 Step5 Store at -80°C (Dark & Dry) Step4->Step5

Fig 2. Optimal reconstitution and storage workflow to prevent hydrolysis and oxidation.

Protocol 2: Forced Degradation Profiling

Objective: Validate the stability indicating power of your analytical methods (HPLC/LC-MS) prior to running in vivo or in vitro assays.

Step-by-Step Methodology:

  • Acid/Base Hydrolysis Stress: Prepare two 100 µg/mL solutions of the compound in 50% Acetonitrile/Water. To one, add 0.1 N HCl; to the other, add 0.1 N NaOH. Incubate at 40°C for 4 hours. Neutralize and inject into LC-MS to identify the 177.16 Da hydrolysis product.

  • Oxidative Stress: Prepare a 100 µg/mL solution and add 3% H 2​ O 2​ . Incubate at room temperature for 2 hours in the dark. Quench with sodium thiosulfate and analyze for +16 Da (N-oxide) or +32 Da mass shifts.

  • Photolytic Stress: Expose a 100 µg/mL solution in a clear quartz vial to 1.2 million lux hours of UV/Vis light (ICH Q1B standard). Analyze for complex ring-opened or dimerized degradation products.

References

  • Title: Poly β-Amino Esters (PBAEs): A Comprehensive Guide Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase Source: NIH / PMC URL: [Link]

  • Title: FORMULATION FORUM - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid Source: Drug Development & Delivery URL: [Link]

  • Title: Oxidative[3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates Source: NIH / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Solvents for Pyrazolo[1,5-a]pyridine Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals seeking to modernize their synthetic approaches by incorporating alternative and green solvents. We will address common experimental challenges and answer frequently asked questions, providing field-proven insights and evidence-based protocols to ensure the integrity and success of your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrazolo[1,5-a]pyridines when moving away from conventional solvents.

Question 1: I am experiencing very low or no product yield after switching from DMF to a greener solvent. What is the likely cause and how can I fix it?

Answer:

This is a common challenge when transitioning to new solvent systems. The primary causes are often poor solubility of starting materials (e.g., aminopyrazoles, 1,3-dicarbonyl compounds) or a mismatch between the solvent's properties and the reaction's mechanistic requirements.

Root Cause Analysis & Solution Pathway:

  • Solubility is King: Many green solvents, like water or ethanol, may not effectively dissolve all reactants at ambient temperatures, especially complex substituted precursors.[1]

  • Polarity & Transition State: The cyclocondensation reaction leading to the pyrazolo[1,5-a]pyridine core involves polar intermediates. The solvent must be able to stabilize these transition states effectively. Acetic acid, for example, is often used not just as a catalyst but as a polar solvent that facilitates the reaction.[2]

  • Energy Input: Green solvents often require different energy inputs. Methods like ultrasound or microwave irradiation can be highly effective in aqueous or polar media, overcoming solubility barriers and accelerating reaction rates where conventional heating might fail.[3][4][5]

Troubleshooting Workflow:

G start Low/No Yield Observed check_solubility Step 1: Assess Reactant Solubility Is everything dissolved at reaction temp? start->check_solubility increase_energy Step 2: Modify Energy Input Switch from conventional heating to: - Microwave Irradiation - Ultrasound Sonication check_solubility->increase_energy No solvent_screen Step 3: Perform a Solvent Screen Test a matrix of alternative solvents. check_solubility->solvent_screen Yes, but still low yield analyze Step 4: Analyze Results Use TLC/LC-MS to identify the best-performing system. increase_energy->analyze solvent_screen->analyze optimize Step 5: Optimize Conditions Refine temperature, time, and catalyst loading for the chosen solvent. analyze->optimize success Successful Synthesis optimize->success

Caption: Troubleshooting workflow for low yield issues.

Recommended Protocol: Small-Scale Solvent Screening

  • Setup: In parallel reaction vials, place your 5-aminopyrazole (1.0 eq) and 1,3-dicarbonyl compound (1.1 eq).

  • Solvent Addition: To each vial, add one of the following solvents (ensure the final concentration is consistent, e.g., 0.1 M):

    • Aqueous Ethanol (1:1 v/v)[1]

    • Polyethylene Glycol (PEG-400)[2]

    • Deep Eutectic Solvent (DES), e.g., Choline Chloride:Urea (1:2 molar ratio)[6][7]

    • An Ionic Liquid, e.g., [BMIM]Cl[8]

  • Reaction: Run the reactions under your standard heating method (e.g., 80 °C) and an alternative method if available (e.g., microwave at 100 °C for 15 min).[4]

  • Analysis: After a set time (e.g., 2 hours), take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate to compare reactant consumption and product formation.

  • Selection: Scale up the condition that provides the highest conversion to your desired product.

Question 2: My reaction is producing a complex mixture of side products that I didn't see when using traditional solvents. How can I improve the selectivity?

Answer:

Solvent choice directly influences reaction pathways. A change in solvent can alter the relative rates of desired and undesired reactions, leading to a different product profile.

Causality and Strategic Solutions:

  • Protic vs. Aprotic Environments: Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding and may favor certain tautomers of your reactants, opening up alternative reaction pathways. Aprotic solvents, even green ones like certain ionic liquids, may suppress these pathways.

  • Energy-Assisted Selectivity: High-energy methods can dramatically improve selectivity.

    • Ultrasound: The acoustic cavitation created by ultrasound can promote localized "hot spots," accelerating the desired reaction without needing to heat the bulk solution, which often minimizes thermal decomposition and side reactions.[3][5][9]

    • Microwave: Microwave irradiation can selectively heat polar molecules, often leading to faster, cleaner reactions compared to conventional heating, which heats the entire vessel.[4][10]

  • Solvent-Free Conditions: In some cases, the best way to avoid solvent-related side products is to remove the solvent entirely. Solvent-free grinding (mechanochemistry) or heating a neat mixture of reactants can provide high yields of the desired product.[11][12]

Recommended Protocol: Improving Selectivity with Ultrasound

  • Reactants: In a 25 mL beaker or vial, combine the 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1.0 mmol), 3-amino-5-methyl-1H-pyrazole (1.2 mmol), and Ethanol (10 mL).[5]

  • Sonication: Place the reaction mixture in an ultrasonic bath or use an ultrasonic probe. Sonicate at a programmed temperature (e.g., 75 °C) for a short duration (e.g., 5-15 minutes).[5] The reaction temperature will often rise during sonication.

  • Work-up: After the reaction, allow the mixture to cool. Evaporate the ethanol under reduced pressure. The resulting solid can then be purified by recrystallization or column chromatography. This method often produces very clean product with minimal side reactions.[5]

Question 3: I'm using a Deep Eutectic Solvent (DES) and getting a great yield, but I can't isolate my product from the viscous liquid. What is the correct work-up procedure?

Answer:

Product isolation from viscous media like Deep Eutectic Solvents (DES) or Polyethylene Glycol (PEG) requires a different approach than typical organic solvents. The key is to disrupt the DES structure to release your product.

The Underlying Principle:

DESs are held together by a strong hydrogen bond network.[7][13] Most are highly soluble in water. By adding a large volume of water, you disrupt this network, causing many organic products with low water solubility to precipitate out.

Step-by-Step Protocol: Product Isolation from a DES

  • Cooling: Once the reaction is complete (as determined by TLC/LC-MS), allow the DES mixture to cool to room temperature.

  • Precipitation: Pour the viscous reaction mixture into a beaker containing a large volume of cold water (typically 10-20 times the volume of the DES). Stir vigorously.

  • Isolation Method A (Precipitation): If your product is a solid and insoluble in water, it should precipitate.

    • Stir the aqueous suspension for 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water to remove any residual DES.

    • Dry the product under vacuum.

  • Isolation Method B (Extraction): If your product is an oil or has some water solubility, precipitation may not be effective.

    • After diluting with water, transfer the mixture to a separatory funnel.

    • Extract the aqueous phase with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using alternative solvents over traditional ones like DMF, toluene, or chlorinated solvents?

The shift towards green and alternative solvents is driven by the core principles of green chemistry, which offer significant advantages in safety, environmental impact, and sometimes, chemical efficiency.[7][14]

  • Enhanced Safety: Many alternative solvents have higher flash points and lower volatility than traditional organic solvents, reducing the risk of fire and exposure.

  • Reduced Environmental Impact: Solvents like water, ethanol, and many DES are biodegradable and have a significantly lower environmental footprint compared to persistent and toxic chlorinated solvents or petroleum-derived hydrocarbons.[7][13]

  • Lower Toxicity: Eliminating carcinogenic (e.g., benzene), mutagenic, or reprotoxic solvents improves operator safety and simplifies waste disposal.

  • Improved Reaction Efficiency: In many cases, these solvents are not just "greener" but better. Ionic liquids and DES can act as both solvent and catalyst, while microwave-assisted syntheses in polar solvents like water or ethanol can lead to dramatically reduced reaction times and higher yields.[15][16]

Q2: How do I select the best alternative solvent for my specific pyrazolo[1,5-a]pyridine synthesis?

Choosing the right solvent is crucial and depends on the specific reactants and reaction mechanism. A good starting point is to consider the properties of the most common green alternatives.

Comparison of Alternative Solvents for Pyrazolo[1,5-a]pyridine Synthesis

Solvent SystemKey Properties & AdvantagesBest ForConsiderations
Water / Ethanol Highly polar, protic, non-toxic, inexpensive. Excellent for microwave and ultrasound-assisted reactions.[1][5]Reactions with water-soluble starting materials; multicomponent reactions.[15]Limited solubility for nonpolar or highly functionalized substrates.
Polyethylene Glycol (PEG-400) Non-volatile, thermally stable, recoverable. Can dissolve a range of organic compounds.[2]Reactions requiring higher temperatures under conventional heating.Can be viscous, requiring specific work-up procedures (dilution/extraction).
Ionic Liquids (ILs) Negligible vapor pressure, high thermal stability, tunable polarity. Can act as catalysts.[8][14]One-pot syntheses where the IL can promote multiple steps or be recycled.Higher cost, potential toxicity (must be assessed), and viscosity.
Deep Eutectic Solvents (DES) Biodegradable, inexpensive, easy to prepare from common materials (e.g., choline chloride, urea). Excellent H-bond donating ability can catalyze reactions.[6][7][13]Cyclocondensation reactions where stabilization of polar intermediates is key.Viscous, requiring aqueous work-up. May decompose at very high temperatures.
Solvent-Free Maximum atom economy, no solvent waste, simple work-up. Can be achieved via thermal heating or mechanochemistry (grinding).[11][12]Reactions between solid starting materials.May require higher temperatures; not suitable for all substrate types.
Q3: What is the general workflow for developing a new synthesis using an alternative solvent?

A systematic approach is essential for successfully implementing a new solvent system.

Caption: General workflow for new solvent implementation.

References
  • Terungwa Stephen, et al.
  • Kaping, Shunan, et al. "A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no." Periodica Polytechnica Chemical Engineering, 28 Jun. 2024.
  • Deshmukh, Someshwar, et al. "An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity." Journal of Chemical Sciences, vol. 128, no. 9, 2016, pp. 1459-1468.
  • "Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temper
  • Shaikh, et al. "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine." Taylor & Francis Online, 6 May 2019.
  • Abdou, O. "Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety.
  • "Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradi
  • "Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][14][17]triazine and Imidazo[2,1-c][1, - ResearchGate."

  • Ganesh, N. Y. "Green synthesis of pyrazolo-pyrimidines by using ionic liquids as potent EAC receptor antagonists." Longdom Publishing.
  • "Synthesis of pyrazolo-pyridine hybrids using ionic liquids [BMIM]Cl.
  • Kerru, Nageshwar, et al. "Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions." ChemistrySelect, vol. 9, no. e202403569, 2024.
  • "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." PMC.
  • "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines." PMC.
  • "Synthesis of pyrazolo[1,5-a]pyridines." Organic Chemistry Portal.
  • "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines." ACS Omega, 4 Sep. 2019.
  • Kumar, Aheer Ashish, et al. "Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs)." Thieme Chemistry, 2 Sep. 2025.
  • "Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation.
  • "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • "Synthesis of Substituted Pyrazoles using Ionic Liquid.
  • "Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities." Scite.ai.
  • Akbari, Alireza, et al. "Magnetic deep eutectic solvent with pyridine bridges: A preeminent catalyst for the preparation of pyranopyrazoles and pyrazolopyridines.
  • "Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activi.
  • "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][6][17]triazines." PMC.

  • "Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities." PubMed, 15 Aug. 2013.
  • "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions." MDPI, 17 May 2010.
  • "Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach." Science Publishing Group, 28 Oct. 2022.
  • "The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
  • "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." PMC. qCqSwzeo3noS15LeuIs=)

Sources

Reference Data & Comparative Studies

Validation

Unambiguous NMR Characterization of Pyrazolo[1,5-a]pyridines: A Comparative Guide to 1D and 2D Analytical Workflows

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex fused heterocyclic systems. Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, forming the c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex fused heterocyclic systems. Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of FDA-approved drugs like Ibudilast and numerous investigational kinase and phosphodiesterase inhibitors[1][2].

However, the regioselective synthesis of these derivatives often yields unexpected isomers[2]. Relying solely on 1D 1 H NMR for structural elucidation is a presumptive approach that frequently leads to misassignments due to overlapping aromatic signals. This guide objectively compares analytical approaches—solvent selection, 1D vs. 2D NMR suites—and provides a self-validating experimental protocol to ensure absolute structural certainty.

Comparative Analysis: Solvent Systems and Signal Resolution

The choice of deuterated solvent fundamentally alters the chemical shift environment of the pyrazolo[1,5-a]pyridine core. The decision should be driven by the substitution pattern of your specific derivative.

  • Non-Polar Solvents (e.g., CDCl 3​ ) : Ideal for alkyl- or aryl-substituted derivatives (e.g., 3-(p-Tolyl)pyrazolo[1,5-a]pyridine). CDCl 3​ minimizes solvent-solute interactions, providing sharp, well-defined multiplets for the pyridine ring spin system (H-4, H-5, H-6, H-7)[3].

  • Highly Polar Solvents (e.g., DMSO-d 6​ ) : Mandatory for derivatives bearing hydrogen-bond donors (e.g., -NH 2​ , -OH) or highly polar functional groups. For instance, in 7-amino-substituted pyrazolo[1,5-a]pyridines, DMSO-d 6​ strongly hydrogen-bonds with the amine protons, shifting them significantly downfield (often >8.40 ppm)[4]. This causality is critical: it pulls the exchangeable protons out of the crowded aromatic envelope (7.0–8.0 ppm), allowing for clear integration.

Analytical Approaches: 1D NMR vs. Multiparametric 2D NMR

The Limitation of 1D NMR

In an unsubstituted or monosubstituted pyrazolo[1,5-a]pyridine, the 1 H NMR spectrum exhibits a characteristic splitting pattern. The H-7 proton is highly deshielded (typically >8.4 ppm) due to the anisotropic effect of the adjacent bridgehead nitrogen lone pair and the ring current of the fused system[3]. However, when multiple electron-withdrawing or donating groups are introduced (e.g., cyano, ester, or aryl groups), the predictable J -coupling networks break down, and signals collapse into unresolved multiplets.

The Self-Validating 2D NMR System

To establish a self-validating protocol, 1D data must be corroborated by 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

  • HSQC provides direct 1-bond C-H connectivity, immediately identifying quaternary carbons (which show no HSQC cross-peaks).

  • HMBC is the definitive tool for proving regiochemistry. The bridgehead carbon (C-3a) acts as the central anchor. A valid structure must show HMBC correlations from both the pyrazole protons (e.g., H-2) and the pyridine protons (e.g., H-7 or H-4) to this shared C-3a carbon.

Quantitative Data: Chemical Shift Comparison

The following table summarizes the 1 H and 13 C NMR data for two distinct pyrazolo[1,5-a]pyridine derivatives, highlighting how substitution simplifies the spin system but necessitates 2D NMR for absolute assignment.

Position3-(p-Tolyl) derivative (in CDCl 3​ )Multiplicity ( J in Hz)7-Amino-6-cyano-5-phenyl derivative (in DMSO-d 6​ )Multiplicity
H-2 8.13 ppms- (Substituted with ester)-
H-4 7.82 ppmd ( J = 9.2)7.18 ppms
H-5 7.17 ppmdd ( J = 8.8, 6.8)- (Substituted with phenyl)-
H-6 6.80 ppmt ( J = 6.9)- (Substituted with cyano)-
H-7 8.50 ppmd ( J = 6.8)- (Substituted with -NH 2​ )-
-NH 2​ N/AN/A8.48 ppms (Broad)
C-3a 136.7 ppmQuaternary~137.2 ppmQuaternary

Data synthesized from high-resolution NMR characterizations of pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocol: Standardized NMR Acquisition

To ensure reproducibility and quantitative accuracy across different batches of synthesized pyrazolo[1,5-a]pyridines, follow this validated methodology.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the purified pyrazolo[1,5-a]pyridine derivative.

  • Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl 3​ or DMSO-d 6​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity (shimming).

Step 2: 1D 1 H and 13 C NMR Acquisition

  • Insert the sample into a 400 MHz or 600 MHz superconducting NMR spectrometer.

  • Regulate the probe temperature to exactly 25 °C (298 K) to prevent chemical shift drift.

  • 1 H NMR : Acquire with a minimum of 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of all protons for accurate integration.

  • 13 C NMR : Acquire with a minimum of 1024 scans. Critical Causality: Because quaternary carbons (like C-3a and C-7a) lack attached protons, they rely on slower dipole-dipole relaxation. Increase the D1 delay to 3.0–5.0 seconds to ensure these critical bridgehead carbons are visible above the baseline noise.

Step 3: 2D HMBC Acquisition (The Validation Step)

  • Set up a gradient-selected HMBC experiment optimized for long-range JCH​ couplings of 8 Hz.

  • Acquire 4–8 scans per t1 increment with at least 256 increments in the indirect ( 13 C) dimension.

  • Process with zero-filling and a sine-bell squared window function to maximize the resolution of cross-peaks connecting the pyrazole and pyridine rings.

Logical Workflow for NMR Assignment

Below is the decision-making architecture used to systematically assign and validate the structure of novel pyrazolo[1,5-a]pyridine derivatives.

G Start Synthesized Pyrazolo[1,5-a]pyridine Prep Sample Prep (Select CDCl3 or DMSO-d6) Start->Prep OneD 1D 1H & 13C NMR Initial Chemical Shift Profiling Prep->OneD Check Are aromatic signals overlapping? OneD->Check TwoD 2D NMR Suite (HSQC, HMBC) Check->TwoD Yes Assign1D Direct 1D Assignment (Coupling Constants & Integrals) Check->Assign1D No HMBC HMBC Anchoring (Correlate H-7/H-2 to C-3a) TwoD->HMBC Valid Self-Validated Structural Assignment Assign1D->Valid HMBC->Valid

Workflow for self-validating NMR assignment of pyrazolo[1,5-a]pyridines.

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC.
  • 3-TRIFLUOROMETHANESULFONYLOXY-4,7-DIHYDROPYRAZOLO-[1,5-a]PYRIDINE VIA RING-CLOSING METATHESIS: SYNTHESIS AND TRANSFORM
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.

Sources

Comparative

Structure-Guided Evaluation of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: A Crystallographic Comparison Guide

Executive Summary As drug development pivots toward highly selective kinase targeting, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore[1]. Unlike traditional purine analogs or benzimidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward highly selective kinase targeting, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore[1]. Unlike traditional purine analogs or benzimidazoles, this bicyclic system offers a rigid, planar geometry ideal for Type-I ATP-competitive binding[1]. By systematically comparing X-ray crystallographic data of pyrazolo[1,5-a]pyrimidine derivatives against alternative clinical inhibitors, researchers can rationally optimize selectivity profiles and physicochemical properties[2]. This guide provides an objective, data-driven comparison of these inhibitors across key oncogenic targets, supported by validated experimental protocols.

Mechanistic Grounding: The Pyrazolo[1,5-a]pyrimidine Scaffold

The efficacy of pyrazolo[1,5-a]pyrimidines stems from their predictable and highly stable binding kinetics. They function as canonical Type-I inhibitors, anchoring directly into the ATP-binding pocket of the kinase domain[1]. The causality behind their high affinity lies in the electron-rich nitrogen atoms within the core (specifically N1), which act as potent hydrogen bond acceptors, pairing seamlessly with the backbone amides of the kinase hinge region[2].

Comparative Crystallographic Analysis

Casein Kinase 2 (CK2): Pyrazolo[1,5-a]pyrimidines vs. Silmitasertib

Silmitasertib (CX-4945) is a first-in-class clinical CK2 inhibitor; however, its broad off-target activity (affecting kinases like DAPK3 and FLT3) limits its utility as a precise mechanistic tool[3].

  • Crystallographic Insights: Recent optimizations of the pyrazolo[1,5-a]pyrimidine scaffold have yielded highly selective compounds like IC20[1]. X-ray structures reveal that the aromatic pyrazolo[1,5-a]pyrimidine core forms a critical hinge interaction with the backbone nitrogen of Val116[1]. Furthermore, scaffold morphing—specifically replacing the traditional amide linker with a 1,2,4-triazole bioisostere (PDB: 8P07)—maintains essential hydrogen bonding with Lys68 and a buried water molecule while significantly improving metabolic stability over standard amides[2][4].

Cyclin-Dependent Kinase 2 (CDK2): Pyrazolo[1,5-a]pyrimidines vs. Roscovitine

Roscovitine (Seliciclib) is a classical purine-based CDK inhibitor. In contrast, pyrazolo[1,5-a]pyrimidine derivatives (e.g., BS-194) demonstrate superior potency across CDK1, 2, and 9, alongside robust oral bioavailability[5].

  • Crystallographic Insights: High-resolution (2.15 Å) structures of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor (PDB: 1Y91) illustrate a tight fit within the ATP-binding pocket[6]. This structure-guided design allows these compounds to achieve equipotency for CDK1/2 while maintaining strict selectivity against off-targets like GSK-3beta[6].

TTK Kinase: Scaffold Hopping from Imidazo[1,2-a]pyrazines

In the development of TTK (Monopolar Spindle 1) inhibitors, scaffold hopping from imidazo[1,2-a]pyrazines to pyrazolo[1,5-a]pyrimidines led to the discovery of CFI-402257, a highly bioavailable anticancer agent[7].

  • Crystallographic Insights: Co-crystallization reveals an 11/2 type inhibition mode[8]. The pyrazolo[1,5-a]pyrimidine core anchors to the hinge region (Gly605) via two hydrogen bonds. Structural data indicated that the adjacent "hydrophobic region" was bounded by polar residues, prompting the incorporation of polar morpholino groups in solvent-exposed regions. This causality-driven modification optimized pharmacokinetic properties without sacrificing the 0.1 nM sub-nanomolar potency[7][8].

Quantitative Data Presentation

The following table summarizes the crystallographic and biochemical performance of pyrazolo[1,5-a]pyrimidine inhibitors compared to standard alternatives.

Target KinaseInhibitor Class / CompoundPDB IDResolution (Å)Primary Hinge InteractionKey Advantage / Differentiator
CK2 Pyrazolo[1,5-a]pyrimidine (Triazole)8P072.40Val116 (Backbone NH)Isosteric replacement improves metabolic stability[2][4].
CK2 Silmitasertib (CX-4945)3PE11.60Val116 (Backbone NH)Clinical benchmark, but exhibits significant off-target activity[3].
CDK2 Pyrazolo[1,5-a]pyrimidine1Y912.15Leu83 (Backbone NH)High potency for CDK2; selective against GSK-3beta[6].
TTK Pyrazolo[1,5-a]pyrimidine (CFI-402257)N/AN/AGly605 (Backbone NH)Orally bioavailable; sub-nanomolar potency (Ki = 0.1 nM)[8].
PDE4 Pyrazolo[1,5-a]pyrimidine (13c)N/AN/AGln369 (Dual H-bonds)Forms a rare halogen bond in the Q-pocket for high selectivity[9].

Experimental Workflow: High-Resolution Co-Crystallization Protocol

To ensure reproducibility and self-validation, the following protocol outlines the optimal workflow for obtaining diffraction-quality crystals of kinase-pyrazolo[1,5-a]pyrimidine complexes.

Step 1: Protein Stabilization via Differential Scanning Fluorimetry (DSF)

  • Procedure: Screen synthesized pyrazolo[1,5-a]pyrimidines against the purified kinase domain using a DSF thermal shift assay.

  • Causality: Before committing to resource-intensive crystallization, target engagement must be verified. A positive thermal shift ( Δ Tm > 2°C) confirms that the inhibitor stabilizes the kinase domain, reducing conformational heterogeneity and increasing the probability of successful crystal lattice formation[1].

Step 2: Complex Formation and Ligand Soaking

  • Procedure: Crystallize the apo-kinase (e.g., CK2 α at 10 mg/mL) using sitting-drop vapor diffusion. Once mature crystals form, soak them in a mother liquor supplemented with 1–5 mM of the pyrazolo[1,5-a]pyrimidine inhibitor for 24–48 hours.

  • Causality: While co-crystallization is standard, ligand soaking is highly effective for soluble pyrazolo[1,5-a]pyrimidines. Expert Tip: For challenging, low-resolution targets, synthesize a bromine-substituted pyrazolo[1,5-a]pyrimidine derivative. The anomalous scattering of the bromine atom acts as a crucial beacon, allowing definitive assignment of the ligand's orientation within the electron density map even at resolutions worse than 3.5 Å[9][10].

Step 3: X-Ray Diffraction and Phase Refinement

  • Procedure: Transfer crystals to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the structure via molecular replacement using a high-resolution apo-structure model.

  • Causality: Flash-freezing minimizes radiation damage from the high-intensity X-ray beam. The rigid, planar nature of the pyrazolo[1,5-a]pyrimidine ring typically yields a well-defined 2Fo​−Fc​ electron density map, allowing for precise modeling of the critical hinge-binding hydrogen bonds and solvent-mediated interactions[9].

Mandatory Visualization

G A High-Throughput Screening (DSF) B X-Ray Co-Crystallization (e.g., PDB 1Y91, 8P07) A->B C Hinge Binding Analysis (Val116 / Gly605) B->C D Scaffold Morphing (Bioisosteres / Halogens) C->D D->B Iterative Refinement E Lead Optimization (High Selectivity) D->E

Figure 1: Structure-guided optimization workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

References

  • [6] 1Y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor - RCSB PDB. 6

  • [7] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC (NIH).7

  • [8] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - ACS Medicinal Chemistry Letters. 8

  • [1] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - bioRxiv. 1

  • [4] 8P07: Crystal structure of human Casein Kinase II subunit alpha (CK2a1) in complex with 5-((3-(4H-1,2,4-triazol-4-yl)phenyl)amino)-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - RCSB PDB. 4

  • [3] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - bioRxiv. 3

  • [10] Exploration of Pyrazolo[1,5-a]pyrimidines as Membrane-Bound Pyrophosphatase Inhibitors - d-nb.info. 10

  • [5] A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration - Journal of Medicinal Chemistry (ACS). 5

  • [2] More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC (NIH).2

  • [9] Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - ACS Publications. 9

Sources

Validation

Kinase Selectivity Profiling of Substituted Pyrazolo[1,5-a]pyridines: A Comprehensive Comparison Guide

As a Senior Application Scientist overseeing early-stage drug discovery cascades, I frequently evaluate novel heterocyclic scaffolds for kinase inhibition. The pyrazolo[1,5-a]pyridine core has emerged as a privileged pha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery cascades, I frequently evaluate novel heterocyclic scaffolds for kinase inhibition. The pyrazolo[1,5-a]pyridine core has emerged as a privileged pharmacophore, offering a rigid, planar bicyclic structure that effectively mimics the adenine ring of ATP. This structural mimicry allows it to anchor securely within the highly conserved kinase hinge region[1].

However, achieving raw biochemical potency is only half the battle. The true challenge in kinase drug discovery is selectivity —ensuring the molecule inhibits the target kinase without disrupting the broader kinome, which can lead to off-target toxicity. This guide objectively compares the performance of substituted pyrazolo[1,5-a]pyridines against alternative scaffolds, details the mechanistic rationale behind their efficacy, and provides field-proven, self-validating experimental protocols for kinome profiling.

Scaffold Rationale & Comparative Performance

When optimizing a kinase inhibitor, the choice of the central core dictates the trajectory of the entire structure-activity relationship (SAR) campaign. Substituting an imidazo[1,2-a]pyridine or purine core with a pyrazolo[1,5-a]pyridine has been shown to drastically alter selectivity profiles[1]. The nitrogen atoms in the pyrazolo ring act as critical hydrogen bond acceptors for the hinge region, while the pyridine ring allows for versatile substitutions (e.g., at the C2 or C3 positions) to probe hydrophobic pockets like the DFG-out allosteric site. This shift in chemical structure is often a critical factor in enhancing potency while minimizing undesirable activity against off-target kinases like CDKs[1].

Quantitative Comparison of Key Pyrazolo[1,5-a]pyridine Derivatives

The table below summarizes the performance of benchmark pyrazolo[1,5-a]pyridine inhibitors across different kinase targets, demonstrating their capacity for extreme selectivity and sub-nanomolar potency.

CompoundPrimary TargetBiochemical IC₅₀Cellular EC₅₀Key Selectivity Profile
20e (IHMT-PI3K-315) PI3Kγ / PI3Kδ4.0 nM / 9.1 nM28 nM / 13 nM (p-AKT S473)Favorable selectivity over a broad panel of protein kinases at 1 μM[2].
5x PI3K p110α0.9 nMInhibits cell proliferationHighly selective for the p110α isoform over other Class Ia PI3 kinases[3].
Compound 13 CSKPotent (HTRF)Increases ZAP-70 phosphorylationSelective over LCK despite a 44% kinase domain homology and nearly identical ATP-binding pockets[4].

Mechanistic Causality: Why Target Selectivity Matters

To understand why we rigorously profile these compounds, we must examine the downstream consequences of target engagement. Let us take the dual inhibition of PI3Kγ and PI3Kδ by compound 20e as a prime example[2]. These specific PI3K isoforms are critical drivers of immunosuppression in the tumor microenvironment, regulating myeloid cells and regulatory T cells.

By selectively inhibiting PI3Kγ/δ without hitting structurally similar kinases, pyrazolo[1,5-a]pyridines block the conversion of PIP2 to PIP3, thereby preventing the recruitment and phosphorylation of AKT at Serine 473.

PI3K_Pathway Ligand Extracellular Stimulus GPCR GPCR / RTK Ligand->GPCR PI3K PI3Kγ / PI3Kδ GPCR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Phospho-S473) PIP3->AKT Recruits & Activates mTOR mTOR / Downstream AKT->mTOR Immune Immune Cell Activation mTOR->Immune Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->PI3K ATP-competitive Inhibition

Fig 1. Mechanism of pyrazolo[1,5-a]pyridine inhibitors in the PI3Kγ/δ pathway.

Experimental Methodologies for Selectivity Profiling

A robust kinome profiling cascade must be a self-validating system . Relying solely on raw biochemical data is a common pitfall; one must demonstrate that biochemical selectivity translates into the complex intracellular environment. Below are the standard operating procedures I mandate for evaluating pyrazolo[1,5-a]pyridine derivatives.

Protocol A: High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The Causality Behind the Choice: Why use HTRF over standard colorimetric or prompt-fluorescence assays? Highly conjugated aromatic systems like pyrazolo[1,5-a]pyridines often exhibit intrinsic auto-fluorescence, leading to false positives in primary screening. HTRF utilizes a time delay before measuring the emission, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true signal of the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Titration: Dispense the pyrazolo[1,5-a]pyridine compound in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent effects.

  • Kinase Reaction: Add the recombinant kinase (e.g., PI3Kγ or CSK) and the specific biotinylated substrate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to the kinase's apparent Km​ (ensuring the assay is sensitive to ATP-competitive inhibitors). Incubate for 60 minutes.

  • Detection: Add the HTRF detection mixture (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Incubate for 1 hour.

  • Self-Validating Control: Crucial Step. Every plate must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only negative control. Calculate the Z'-factor; the assay is only validated if Z' > 0.6. Read the plate on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).

Protocol B: Cellular Target Engagement (Phospho-AKT S473 Assessment)

The Causality Behind the Choice: Biochemical potency (IC₅₀) rarely translates linearly to cellular efficacy (EC₅₀). Intracellular ATP concentrations are in the millimolar range (1-5 mM), which is exponentially higher than the micromolar ATP concentrations used in biochemical assays. To prove that our pyrazolo[1,5-a]pyridine can outcompete physiological ATP and cross the lipid bilayer, we must quantify downstream phosphorylation in intact cells[2].

Step-by-Step Methodology:

  • Cell Culture: Seed target cells (e.g., macrophages or Jurkat T-cells) in a 6-well plate at 1×106 cells/well. Starve cells in serum-free media for 4 hours to reduce basal kinase signaling.

  • Compound Treatment: Treat cells with the pyrazolo[1,5-a]pyridine inhibitor at varying concentrations (0.01 μM to 10 μM) for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL M-CSF for macrophages) for 15 minutes to induce acute kinase signaling.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting (Self-Validating Step): Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for Phospho-AKT (S473) . Self-validation: You must simultaneously probe for Total AKT and a loading control (e.g., GAPDH). This ensures that any observed decrease in the phospho-signal is due to true kinase inhibition rather than compound-induced cytotoxicity or non-specific protein degradation.

Profiling_Workflow Library Library Synthesis HTRF Primary Screening (HTRF) Library->HTRF Selectivity Kinome Profiling (Panel of 200+) HTRF->Selectivity IC50 < 10 nM Cellular Target Engagement (p-AKT) Selectivity->Cellular High Selectivity InVivo In Vivo Efficacy Cellular->InVivo EC50 < 100 nM

Fig 2. Kinase selectivity profiling workflow for pyrazolo[1,5-a]pyridine derivatives.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold provides an exceptional foundation for developing highly selective, ATP-competitive kinase inhibitors. By leveraging its unique hinge-binding properties and rigorously validating its selectivity through orthogonal biochemical (HTRF) and cellular (target engagement) assays, drug development professionals can confidently advance these molecules toward in vivo efficacy models.

References

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed / Elsevier. 3

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications / NIH. 4

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. 2

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 1

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling of specialized chemical reage...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling of specialized chemical reagents like Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate demands not only precision in its application but also diligence in its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are grounded in established safety principles for handling pyridine derivatives and hazardous chemical waste.

Hazard Identification and Essential Safety Precautions

Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a compound that requires careful handling due to its potential health hazards. Understanding these risks is the foundational step in ensuring safe disposal. The primary hazards associated with this compound are summarized below.

Table 1: GHS Hazard Classifications for Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Hazard ClassificationHazard CodeSignal WordDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315WarningCauses skin irritation.[1][2]
Eye IrritationH319WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause respiratory irritation, drowsiness or dizziness.[1]

The causality behind these classifications dictates our operational protocols. The acute toxicity profile means that exposure through any route—ingestion, skin contact, or inhalation—can lead to adverse health effects. Therefore, engineering controls and personal protective equipment are not merely recommendations; they are essential safeguards.

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect against accidental splashes that could cause serious eye irritation[3][4]. A face shield should be worn if there is a significant risk of splashing.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][5] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection : A buttoned lab coat must be worn to protect against skin contact.[3] For tasks with a higher risk of contamination, a chemical-resistant apron is advised.

  • Respiratory Protection : All handling and disposal preparations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]

Step-by-Step Disposal Protocol

The disposal of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, like other pyridine derivatives, must be managed as hazardous waste.[3][7][8] Under no circumstances should this chemical be disposed of via standard trash or sewer systems.[9]

  • Collect Solid Waste : Place all waste Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) into a designated hazardous waste container.[3]

  • Segregate Incompatibles : This is a critical safety step. Store this waste stream separately from incompatible materials. Pyridine and aminopyridine derivatives should not be mixed with strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides to prevent potentially violent reactions.[3][4][5] Always maintain separate waste containers for different chemical classes unless their compatibility is certain.[7]

  • Container Choice : The waste must be collected in a sturdy, leak-proof container that is chemically compatible with the compound.[9][10][11] If possible, using the original manufacturer's container is a good practice.[11] Ensure the container has a tightly sealing cap.[11]

  • Labeling : The container must be clearly and accurately labeled.[11][12] The label must include:

    • The words "Hazardous Waste "[3][11]

    • The full chemical name: "Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate " (avoid using formulas or abbreviations)[11]

    • The date the waste was first added to the container.

    • Any other information required by your institution's EHS office.

  • Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10] This area should be cool, dry, and well-ventilated.[3][5]

  • Containment : The container must be kept within a secondary containment bin or tray to control any potential leaks.[9]

  • Proximity to Hazards : Keep the waste container away from all sources of ignition, heat, and direct sunlight.[3] Do not store waste in a fume hood where active experiments are being conducted.[11]

  • Contact EHS : Do not attempt to neutralize or treat the chemical waste yourself. The accepted and regulated method for final disposal of pyridine-based waste is typically high-temperature incineration.[7][8]

  • Schedule Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[9][13] Follow all institutional procedures for waste transfer and documentation.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Immediate Actions : Alert personnel in the immediate area and evacuate if necessary.[3] Ensure the area is well-ventilated, and if the spill is large, contact your institution's emergency response team immediately.[7]

  • Containment and Cleanup (for small, manageable spills) :

    • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][5][14]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

    • Clean the spill area thoroughly.

    • Seal and label the container with the spill debris as hazardous waste and manage it according to the protocol in Section 3.

The following workflow provides a clear decision-making process for spill response.

Spill_Response_Workflow cluster_small_spill Small / Manageable Spill cluster_large_spill Large / Unmanageable Spill spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess ppe Don Full PPE assess->ppe If safe to proceed evacuate Evacuate Immediate Area assess->evacuate Large Spill contain Contain spill with inert absorbent (e.g., vermiculite) ppe->contain collect Collect absorbed material into waste container contain->collect clean Clean & Decontaminate Spill Area collect->clean dispose Seal, Label & Dispose of Container as Hazardous Waste clean->dispose alert Alert Colleagues & Contact Institutional Emergency Response / EHS evacuate->alert

Caption: Workflow for managing a spill of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate.

Disposal of Empty Containers

An "empty" container that once held this compound is not safe for regular trash until properly decontaminated. Chemical residues can still pose a significant hazard.[12]

  • Triple Rinse : Rinse the empty container thoroughly three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate : The first rinseate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinseates may also need to be collected depending on local regulations. Consult your EHS office for specific guidance.

  • Final Disposal : Once the container is thoroughly rinsed and air-dried, completely remove or deface the original label.[9][10] The clean, de-labeled container can then be disposed of in the appropriate receptacle, such as a designated bin for laboratory glass.[9]

By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the lifecycle of every chemical, from acquisition to disposal, is managed with the highest degree of responsibility.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. The University of Chicago. Retrieved from [Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. JNCASR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]

Sources

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